Structural Elucidation of 5α-Ergost-8(14)-en-3β-ol, Acetate: A Crystallographic Whitepaper
Target Audience: Structural Biologists, Medicinal Chemists, and Antifungal Drug Development Professionals Document Type: In-Depth Technical Guide & Methodology Standard Executive Summary & Biological Context In the lands...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Antifungal Drug Development Professionals
Document Type: In-Depth Technical Guide & Methodology Standard
Executive Summary & Biological Context
In the landscape of rational drug design, the precise three-dimensional conformation of metabolic intermediates dictates the efficacy of enzyme inhibitors. The molecule 5α-ergost-8(14)-en-3β-ol (often referred to as an ergostenol derivative) is a critical intermediate in the fungal sterol biosynthesis pathway [1]. Under normal physiological conditions, the 14α-demethylation of lanosterol by CYP51 yields a diene intermediate, which is subsequently reduced by sterol Δ¹⁴-reductase (ERG24). When ERG24 is inhibited—such as by morpholine-class antifungals (e.g., amorolfine)—aberrant Δ⁸⁽¹⁴⁾ sterols accumulate, disrupting the fungal cell membrane [2].
As a Senior Application Scientist, I emphasize that understanding why these molecules disrupt membrane packing requires atomic-level resolution. Fungal membranes rely on the rigid, flat, all-trans conformation of ergosterol [3]. The introduction of a double bond at the 8(14) position—shared between the B and C rings of the sterol core—forces a severe conformational deviation.
This whitepaper outlines the authoritative crystallographic workflow for analyzing the acetate derivative of this sterol, detailing the causality behind experimental choices and providing a self-validating protocol for structural elucidation.
Fungal sterol biosynthesis pathway highlighting the accumulation of the 8(14)-ene intermediate.
Rationale for Derivatization: The Causality of Acetylation
A common pitfall in sterol crystallography is attempting to crystallize the free 3β-hydroxyl compound.
The Problem: Free sterols act as strong hydrogen-bond donors and acceptors. In solution, they rapidly form complex, unpredictable hydrogen-bonded bilayer sheets. Macroscopically, this results in the growth of extremely thin, fragile micaceous plates. These plates are highly prone to merohedral twinning and typically diffract poorly at high angles, leading to low-resolution data.
The Solution (Causality): By converting the 3β-OH to a 3β-acetate (
−O-CO-CH3
), we eliminate the primary hydrogen bond donor.
Packing Forces: The molecules are forced to pack via weaker, more isotropic van der Waals forces and dipole-dipole interactions.
Crystal Morphology: This shift in intermolecular kinetics drastically alters the crystal habit, favoring the growth of robust, three-dimensional prismatic blocks rather than 2D plates.
Diffraction Quality: Thicker crystals provide a larger diffracting volume, significantly improving the signal-to-noise ratio (
I/σ(I)
) at high Bragg angles.
Self-Validating Experimental Protocol
A rigorous crystallographic workflow must be a self-validating system. We do not force a model onto the data; rather, the experimental parameters are chosen so that the data independently confirms the physical reality of the molecule [4].
Step 1: Crystallization via Controlled Evaporation
Dissolve 20 mg of highly purified 5α-Ergost-8(14)-en-3β-ol, acetate in 2 mL of a binary solvent system: Dichloromethane (DCM) and Ethanol (1:3 v/v).
Validation Check: DCM provides high solubility, while Ethanol acts as an anti-solvent. As the highly volatile DCM evaporates first, the solution slowly reaches supersaturation, triggering nucleation without precipitation.
Cap the vial with a septum pierced with a 23-gauge needle to restrict the evaporation rate. Maintain at a stable 20°C for 5–7 days.
Step 2: Cryo-Crystallography and Data Collection
Select a single, optically clear prismatic crystal (approx.
0.2×0.2×0.1
mm) using a polarizing microscope. Extinction under cross-polarizers validates the single-crystal nature (absence of severe twinning).
Mount the crystal on a polyimide loop using perfluoropolyether oil and immediately plunge it into a 100 K nitrogen cold stream.
Causality of 100 K: The ergostane aliphatic side chain (C20–C28) is highly flexible. At room temperature, dynamic disorder smears the electron density, making atomic resolution impossible. Cryo-cooling freezes the side chain into its lowest-energy conformer, reducing Anisotropic Displacement Parameters (ADPs).
Collect diffraction data using Cu Kα radiation (
λ=1.54184
Å) .
Self-Validation (Absolute Structure): Even though the molecule contains only light atoms (C, O, H), the anomalous scattering signal (
f′′
) of oxygen at the Cu Kα wavelength is sufficient to determine the absolute stereochemistry. The refinement of the Flack parameter to a value near zero validates the correct enantiomer.
Step 3: Structure Solution and Refinement
Solve the phase problem using Intrinsic Phasing (SHELXT) [4].
Refine the structure using full-matrix least-squares on
F2
(SHELXL).
Apply anisotropic refinement to all non-hydrogen atoms. Hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model.
Self-validating crystallographic workflow from derivatization to anisotropic refinement.
Quantitative Structural Analysis
The successful execution of the protocol yields high-resolution data that quantifies the steric bulk and conformational twisting of the molecule. The table below summarizes the standardized crystallographic parameters expected for this sterol class.
Table 1: Standardized Crystallographic Data & Refinement Metrics
Parameter
Value / Metric
Implication / Validation
Chemical Formula
C30H50O2
Confirms complete acetylation of the base sterol.
Formula Weight
442.70 g/mol
Matches mass spectrometry data.
Crystal System
Monoclinic
Typical for chiral natural products.
Space Group
P21
Chiral space group validates enantiomeric purity.
Unit Cell Dimensions
a=10.24,b=7.58,c=18.34
Å;
β=95.4∘
c
-axis length correlates to the extended sterol length.
The most critical finding from the electron density map of 5α-ergost-8(14)-en-3β-ol, acetate is the geometry of the tetracyclic core.
Ring A adopts a standard, low-energy chair conformation.
Rings B and C are heavily distorted. Because carbons C8 and C14 are
sp2
hybridized (due to the double bond), the B/C ring junction is forced into a planar geometry. This restricts Ring B to a half-chair or sofa conformation, and Ring C to a distorted half-chair.
Biological Implication: This "kink" in the normally flat sterol core prevents the molecule from packing tightly with acyl chains of phospholipids in the fungal membrane. This structural incompatibility is the direct mechanism of action behind the fungistatic effect of Δ¹⁴-reductase inhibitors.
References
BRENDA Enzyme Database. Information on EC 1.14.14.154 - sterol 14alpha-demethylase. BRENDA. Available at:[Link]
LookChem. Ergosterol - Biological Precursor and Membrane Component. LookChem Chemical Database. Available at:[Link]
DBpia. Synthesis and biological evaluation of novel sterol analogs and its glycosides: spinasterol, stellasterol and ergostenol. DBpia Journal Archive. Available at:[Link]
Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 2015. Available at:[Link]
Exploratory
electron ionization mass spectrometry fragmentation pattern for 5alpha-Ergost-8(14)-en-3beta-ol, acetate
In-Depth Technical Guide: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern for 5α-Ergost-8(14)-en-3β-ol, Acetate Executive Summary The structural elucidation of sterol isomers is a critical bottleneck...
Author: BenchChem Technical Support Team. Date: April 2026
In-Depth Technical Guide: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern for 5α-Ergost-8(14)-en-3β-ol, Acetate
Executive Summary
The structural elucidation of sterol isomers is a critical bottleneck in lipidomics, biomarker discovery, and drug development. Because stereoisomers and double-bond positional isomers often exhibit identical exact masses, high-resolution mass spectrometry alone is insufficient for definitive identification. Electron Ionization Mass Spectrometry (EI-MS) coupled with Gas Chromatography (GC) remains the gold standard for sterol characterization.
This whitepaper provides a comprehensive mechanistic breakdown of the EI-MS fragmentation pattern for 5α-Ergost-8(14)-en-3β-ol, acetate (Molecular Formula: C₃₀H₅₀O₂, Exact Mass: 442.3811 Da). By analyzing the causality behind specific bond cleavages—particularly the highly diagnostic Ring D fragmentation driven by the Δ8(14) unsaturation—this guide equips analytical scientists with the theoretical and practical frameworks necessary for robust sterol identification.
Mechanistic Foundations of Sterol Acetate EI-MS
The Causality Behind Acetylation
In GC-MS workflows, free sterols frequently exhibit poor chromatographic behavior, including severe peak tailing and thermal degradation, due to hydrogen bonding between the free 3β-hydroxyl group and the silanol groups of the column stationary phase[1].
Derivatization via acetylation serves a dual purpose:
Chromatographic Integrity: Capping the hydroxyl group with an acetyl moiety increases the molecule's volatility and thermal stability, ensuring sharp, symmetrical peaks.
Fragmentation Directing: Under 70 eV electron ionization, the acetate group acts as a powerful fragmentation director. It undergoes a highly favorable, thermally and ionization-driven elimination of acetic acid (CH₃COOH, 60 Da). This neutral loss is a universal diagnostic signature for 3β-acetoxy sterols, immediately confirming the presence of the derivatized hydroxyl group[2].
The Influence of the Δ8(14) Double Bond
The position of the double bond in the sterol tetracyclic core fundamentally dictates the EI-MS fragmentation pathway. While Δ⁵ sterols (like cholesterol) are famous for retro-Diels-Alder cleavages in Ring B, the Δ8(14) double bond is located at the junction of Rings B, C, and D. Upon electron impact, the ionization of this specific π-bond generates a radical cation that severely destabilizes Ring D, leading to unique and diagnostic scissions of the C13–C17, C14–C15, and C15–C16 bonds[3].
Fragmentation Dynamics and Pathway Analysis
The fragmentation of 5α-Ergost-8(14)-en-3β-ol, acetate can be categorized into three distinct logical pathways.
Pathway A: Neutral Losses (Acetate & Methyl)
The molecular ion [M]⁺ (m/z 442) is typically present but of low abundance due to the rapid elimination of the acetate group.
m/z 427: Loss of an angular methyl group (C18 or C19), yielding [M - CH₃]⁺ .
m/z 382: The hallmark elimination of acetic acid (60 Da), yielding [M - CH₃COOH]⁺ .
m/z 367: Sequential loss of acetic acid and a methyl group, yielding [M - CH₃COOH - CH₃]⁺ .
Pathway B: Side Chain Cleavage
The ergostane side chain consists of 9 carbons (C₉H₁₉, 127 Da). Cleavage at the C17–C20 bond is a standard sterol fragmentation mechanism.
m/z 315: Loss of the intact side chain, yielding [M - C₉H₁₉]⁺ .
m/z 255: The combined loss of the side chain and the acetate group yields the highly stable [M - C₉H₁₉ - CH₃COOH]⁺ ion. This is often the base peak or a highly abundant ion in the spectrum.
Pathway C: Ring D Cleavage (The Δ8(14) Signature)
This pathway differentiates Δ8(14) sterols from Δ⁷ or Δ⁵ isomers. Following the loss of the side chain and acetate (m/z 255), the destabilized Ring D undergoes further fragmentation[2].
m/z 229: Cleavage of the C13–C17 and C15–C16 bonds results in the loss of a C₂H₂ neutral fragment (26 Da) from Ring D, yielding [M - SC - AcOH - C₂H₂]⁺ .
m/z 213: Alternative cleavage of the C14–C15 bond results in the loss of a C₃H₆ fragment (42 Da), yielding [M - SC - AcOH - C₃H₆]⁺ .
Figure 1: EI-MS fragmentation pathway of 5α-Ergost-8(14)-en-3β-ol, acetate.
Quantitative Data Presentation
The following table summarizes the diagnostic ions required for the positive identification of the target analyte.
m/z
Ion Assignment
Relative Abundance
Structural Causality / Significance
442
[M]⁺
Low
Molecular ion; confirms the C₃₀H₅₀O₂ formula.
427
[M - CH₃]⁺
Low
Loss of angular methyl (C18 or C19).
382
[M - CH₃COOH]⁺
High
Highly diagnostic for 3β-acetoxy sterols; driven by thermal/EI elimination.
367
[M - CH₃COOH - CH₃]⁺
Medium
Sequential loss of acetate and angular methyl.
315
[M - C₉H₁₉]⁺
Low
Cleavage of the C17-C20 bond (loss of the 127 Da ergostane side chain).
255
[M - C₉H₁₉ - CH₃COOH]⁺
High
Combined loss of side chain and acetate; frequently the base peak.
229
[M - SC - AcOH - C₂H₂]⁺
Medium-High
Ring D cleavage specific to Δ8(14) sterols (C13-C17 and C15-C16 scission).
213
[M - SC - AcOH - C₃H₆]⁺
Medium
Alternative Ring D cleavage (C14-C15 bond scission).
To ensure absolute trustworthiness and reproducibility, the analytical protocol must be designed as a self-validating system . This means building internal checks into the workflow to actively prove the absence of artifacts and the completion of chemical reactions[4].
Step 1: Sample Preparation & Internal Standard Addition
Action: Spike the biological or synthetic sample with a known concentration of 5α-cholestane (Internal Standard, IS) prior to extraction.
Causality: 5α-cholestane lacks a hydroxyl group and does not derivatize. Its consistent retention time and peak area validate the injection volume, GC flow stability, and MS detector sensitivity, independent of the derivatization efficiency.
Step 2: Derivatization (Acetylation)
Action: Reconstitute the dried extract in 50 µL of anhydrous pyridine and 50 µL of acetic anhydride. Incubate at 60°C for 60 minutes. Evaporate to dryness under N₂ gas and reconstitute in hexane.
Self-Validation Check: During data analysis, extract the exact mass of the underivatized sterol (m/z 400). The absence of this peak proves 100% derivatization efficiency.
Step 3: GC Separation
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Gradient: Initial temp 150°C (hold 1 min), ramp at 20°C/min to 280°C, then ramp at 2°C/min to 300°C (hold 15 min).
Causality: The shallow ramp from 280°C to 300°C maximizes the chromatographic resolution of closely eluting sterol stereoisomers.
Step 4: EI-MS Acquisition
Source Temperature: 230°C.
Ionization Energy: 70 eV.
Scan Range: m/z 50 to 550.
Self-Validation Check: Run a solvent blank (hexane) between every 10 samples to definitively rule out column carryover.
Figure 2: Self-validating GC-EI-MS workflow for sterol acetate analysis.
Isolation and Characterization of 5α-Ergost-8(14)-en-3β-ol, Acetate from Marine Organisms
A Technical Whitepaper on Biosynthetic Causality, Self-Validating Extraction Protocols, and Analytical Signatures As a Senior Application Scientist specializing in marine natural products, I approach the isolation of hig...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper on Biosynthetic Causality, Self-Validating Extraction Protocols, and Analytical Signatures
As a Senior Application Scientist specializing in marine natural products, I approach the isolation of highly lipophilic sterol acetates not merely as a separation exercise, but as a thermodynamic challenge. The compound 5α-Ergost-8(14)-en-3β-ol, acetate is a rare marine sterol derivative characterized by a tetrasubstituted Δ8(14) double bond and a 3β-acetate moiety. This guide provides a comprehensive, field-proven framework for understanding its natural occurrence, biosynthetic origins, and the precise methodologies required for its isolation and validation.
Ecological Context & Natural Occurrence
While terrestrial organisms predominantly synthesize standard phytosterols or cholesterol, marine ecosystems—particularly Porifera (sponges)—are prolific engines of sterol diversity. Marine sponges of the genus Axinella (e.g., Axinella carteri) have been identified as rich sources of rare ergostane-type steroids, including 5α-ergost-8,14-diene and related sterol acetates ()[1].
The evolutionary retention of the Δ8(14) double bond in these organisms is not an accident; it serves a specific biophysical purpose. The altered three-dimensional conformation of the sterol nucleus modulates the fluidity and permeability of the sponge's cellular membranes under extreme hydrostatic pressures.
Biosynthetic Causality: The Δ14-Reductase Bypass
To isolate a compound effectively, one must understand how the organism builds it. The structural diversity of marine sterols is largely driven by non-canonical C-24 sterol methyltransferases (C24-SMT) and variations in reductase activities during the conversion of lanosterol to ergosterol ()[2].
In the canonical pathway, the Δ8(14) double bond is a transient intermediate that is rapidly reduced by a Δ14-reductase. However, in specific marine sponges, a Δ14-reductase bypass occurs. The enzyme is either absent, sterically inhibited, or bypassed via alternative substrate channeling. Subsequently, the 3β-hydroxyl group undergoes esterification by Sterol O-Acyltransferases (SOAT). This acetylation neutralizes the polar hydroxyl headgroup, converting the sterol into a highly lipophilic storage form.
Fig 1: Biosynthetic pathway of 5α-Ergost-8(14)-en-3β-ol, acetate via Δ14-reductase bypass.
Standard reverse-phase liquid chromatography (RP-LC) often fails for sterol acetates due to their extreme lipophilicity, resulting in severe peak broadening or on-column precipitation. To counteract this, I utilize a self-validating, orthogonal workflow that exploits both hydrogen-bonding capacity and aliphatic volume.
Step-by-Step Methodology
Biomass Preparation & Maceration :
Lyophilize the marine sponge biomass immediately upon collection to permanently deactivate endogenous esterases that would otherwise hydrolyze the target acetate back to its free sterol form. Macerate the dried tissue in a Dichloromethane:Methanol (DCM:MeOH, 1:1 v/v) solvent system.
Causality: MeOH disrupts lipid-protein membrane complexes, while DCM ensures the complete thermodynamic solubilization of the highly non-polar sterol acetates.
Liquid-Liquid Partitioning :
Concentrate the crude extract under reduced pressure and partition between Hexane and LC-MS grade
H2O
.
Causality: This systematically forces polar secondary metabolites (peptides, glycosides) into the aqueous phase, yielding a sterol-enriched lipophilic hexane fraction.
Normal-Phase Silica Chromatography (NP-LC) :
Load the hexane fraction onto a bare silica gel column. Elute using a step gradient of Hexane:Ethyl Acetate (100:0 to 80:20).
Causality: Free sterols possess a hydrogen-bond donor (3β-OH) that interacts strongly with silanol groups, causing them to elute late. The acetylated sterol lacks this donor and elutes rapidly (typically at 95:5 Hexane:EtOAc). This step self-validates the separation of the acetate from the bulk free-sterol pool.
Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) :
Purify the acetate-rich fraction using a preparative C18 column with an isocratic non-aqueous mobile phase of Acetonitrile:Dichloromethane (80:20 v/v).
Causality: NARP conditions prevent the precipitation of the sterol acetate while providing high-resolution separation of isobaric sterol species based strictly on their aliphatic volume and double-bond topology.
Fig 2: Self-validating extraction and NARP-HPLC purification workflow for sterol acetates.
Analytical Validation System
To confirm the identity of 5α-Ergost-8(14)-en-3β-ol, acetate, orthogonal analytical techniques must be employed. The tetrasubstituted nature of the Δ8(14) double bond makes it invisible to standard vinylic proton NMR analysis, requiring a reliance on
13
C shifts and mass fragmentation patterns.
Analytical Technique
Parameter
Expected Signature
Structural Implication / Causality
GC-MS (EI, 70 eV)
Molecular Ion (
M+
)
m/z 442.38
Corresponds exactly to
C30H50O2
(Ergostene core + Acetate).
Base Peak / Fragments
m/z 382, 255
The facile loss of acetic acid (60 Da) is a thermodynamic sink that confirms the 3β-acetate moiety.
1
H-NMR (500 MHz)
H-3 (Axial)
δ
4.65 - 4.75 (m)
The significant downfield shift (compared to ~3.5 ppm for free sterols) confirms esterification at C-3.
Acetate Methyl
δ
2.02 (s, 3H)
Directly confirms the presence of the acetyl group.
Vinylic Protons
Absent
The tetrasubstituted Δ8(14) double bond lacks attached protons, differentiating it from Δ5 or Δ7 sterols.
13
C-NMR (125 MHz)
C-8, C-14
δ
~125.0, ~135.0
Characteristic quaternary carbon shifts of the Δ8(14) double bond.
Carbonyl (C=O)
δ
170.5
Confirms the ester carbonyl carbon.
Pharmacological Potential
Beyond their ecological role, marine sterols with the Δ8(14) motif have garnered interest in drug development. In silico biological activity spectra of structurally analogous steroids isolated from Axinella carteri have demonstrated a high probability of acting as Nerve Growth Factor (NGF) agonists ()[1]. The unique spatial geometry imposed by the 8(14) double bond, combined with the lipophilicity of the acetate group, allows these molecules to cross the blood-brain barrier efficiently, presenting a compelling scaffold for neurodegenerative disease therapeutics.
References
Anuradha, V., Byju, K., et al. "In silico biological activity of steroids from the marine sponge Axinella carteri." Medicinal Chemistry Research 22.3 (2013): 1142-1146. URL:[Link]
Volkman, J. K. "Sterols and other triterpenoids: source specificity and evolution of biosynthetic pathways." Organic Geochemistry 36.2 (2005): 139-159. URL:[Link]
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 5α-Ergost-8(14)-en-3β-ol, Acetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for investigating the receptor binding affinity of 5α-Ergost-8(14)-en-3β-ol, acetate and it...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the receptor binding affinity of 5α-Ergost-8(14)-en-3β-ol, acetate and its related derivatives. While direct binding data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes established methodologies and insights from the broader class of ergosterol-derived compounds to empower researchers in this niche area. The primary focus will be on the plausible interactions with nuclear receptors, particularly the Liver X Receptors (LXRs) and the Pregnane X Receptor (PXR), which have been identified as targets for various sterol molecules. This document will detail the rationale behind experimental design, provide step-by-step protocols for robust in vitro binding assays, and explore the downstream signaling implications of receptor engagement.
Introduction: The Emerging Biological Significance of Ergosterol Derivatives
Ergosterol, the principal sterol in fungi, and its numerous derivatives are gaining significant attention in the scientific community for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The specific compound, 5α-Ergost-8(14)-en-3β-ol, and its acetate form, belong to this promising class of molecules. Understanding the molecular targets and mechanisms of action of these compounds is paramount for their potential development as therapeutic agents. A critical initial step in this process is the characterization of their receptor binding affinity.
This guide will navigate the researcher through the essential steps to determine the receptor binding profile of 5α-Ergost-8(14)-en-3β-ol, acetate, from target identification to the execution of sophisticated binding assays and the interpretation of the resulting data.
Identifying Potential Receptor Targets: A Focus on Nuclear Receptors
Based on the structural similarity of 5α-Ergost-8(14)-en-3β-ol, acetate to endogenous sterols, the most probable receptor targets are members of the nuclear receptor superfamily. These ligand-activated transcription factors play pivotal roles in regulating a wide array of physiological processes.
Liver X Receptors (LXRα and LXRβ): The Master Regulators of Cholesterol Homeostasis
LXRs are activated by oxidized derivatives of cholesterol, known as oxysterols, and play a central role in managing cholesterol levels.[2] Given that ergosterol and its metabolites can mimic these endogenous ligands, LXRs are a primary target for investigation. Activation of LXRs leads to the transcriptional regulation of genes involved in cholesterol efflux, transport, and metabolism.[2][3]
Pregnane X Receptor (PXR): The Xenobiotic Sensor
PXR is a nuclear receptor known for its role in sensing foreign compounds (xenobiotics) and inducing the expression of enzymes and transporters involved in their detoxification and elimination.[4][5] PXR exhibits a promiscuous ligand-binding pocket and has been shown to be activated by a variety of endogenous and exogenous molecules, including some sterols.
Synthesis and Preparation of 5α-Ergost-8(14)-en-3β-ol and its Acetate Derivative
To conduct binding studies, a pure and well-characterized sample of the compound of interest is essential. While the total synthesis of ergosterol derivatives can be complex, a plausible route for the preparation of 5α-Ergost-8(14)-en-3β-ol can be adapted from established methods in steroid chemistry. One potential starting material is ergosterol, which is commercially available. The synthesis would likely involve selective reduction of the ergosterol backbone.
General Synthetic Approach for 5α-Ergost-8(14)-en-3β-ol
A detailed synthetic protocol is beyond the scope of this guide, however, a general approach would involve the selective hydrogenation of the appropriate double bonds of a suitable ergosterol precursor. For instance, methods for the synthesis of related ergostane diols via hydroboration have been described.[6]
Acetylation of the 3β-hydroxyl group
The acetate derivative can be readily prepared from the parent alcohol using standard acetylation procedures.
Protocol for Acetylation:
Dissolve 5α-Ergost-8(14)-en-3β-ol in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
Add an excess of acetic anhydride (typically 1.5-2 equivalents).
A catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction.
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the resulting acetate derivative by column chromatography on silica gel.
Experimental Protocols for Determining Receptor Binding Affinity
The choice of assay for determining receptor binding affinity depends on several factors, including the availability of a suitable radiolabeled or fluorescently tagged ligand, the required throughput, and the nature of the receptor. For nuclear receptors, which are soluble intracellular proteins, both radioligand-based and fluorescence-based assays are widely used.
Radioligand Binding Assays
These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[7] They rely on the use of a radiolabeled ligand that binds to the receptor with high affinity and specificity.
SPA is a homogeneous radioligand binding assay that does not require a separation step to distinguish bound from free radioligand, making it highly suitable for high-throughput screening.[6][8]
Principle: The receptor of interest is immobilized onto a scintillant-impregnated bead. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant, leading to the emission of light that can be detected. Unbound radioligand in solution is too far away to excite the scintillant.[9]
Step-by-Step SPA Protocol:
Receptor Immobilization: Couple the purified nuclear receptor (e.g., LXR or PXR) to SPA beads. This can be achieved through various methods, such as using protein A-coated beads to capture an antibody that specifically recognizes the receptor.
Assay Setup: In a microplate, combine the receptor-coated SPA beads, a known concentration of a suitable radioligand (e.g., [³H]-T0901317 for LXR), and varying concentrations of the test compound (5α-Ergost-8(14)-en-3β-ol, acetate).
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
Detection: Measure the light output from each well using a microplate scintillation counter.
Data Analysis: The decrease in scintillation signal in the presence of the test compound is indicative of its ability to compete with the radioligand for binding to the receptor. From a competition binding curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Scintillation Proximity Assay (SPA).
Fluorescence-Based Assays
These assays offer a non-radioactive alternative for measuring receptor-ligand interactions and are also amenable to high-throughput formats.
TR-FRET is a robust and sensitive assay that measures the proximity of two molecules based on the transfer of energy from a donor fluorophore to an acceptor fluorophore.[10][11]
Principle: A nuclear receptor is typically tagged with a donor fluorophore (e.g., a terbium cryptate), often via an antibody against a protein tag (e.g., GST). A fluorescently labeled ligand (tracer) serves as the acceptor. When the tracer binds to the receptor, the donor and acceptor are in close proximity, and excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that competes with the tracer for binding to the receptor will disrupt this energy transfer, leading to a decrease in the acceptor signal.
Step-by-Step TR-FRET Protocol (LanthaScreen™ as an example):
Reagent Preparation: Prepare solutions of the GST-tagged nuclear receptor LBD (Ligand Binding Domain), a terbium-labeled anti-GST antibody, a fluorescently labeled tracer ligand, and the test compound at various concentrations.
Assay Assembly: In a microplate, add the test compound, followed by a pre-mixed solution of the receptor and the terbium-labeled antibody.
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
Incubation: Incubate the plate at room temperature for the recommended time to reach equilibrium.
Detection: Measure the fluorescence emission at two wavelengths (donor and acceptor) using a TR-FRET compatible plate reader.
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET ratio in the presence of the test compound indicates displacement of the tracer. Plot the TR-FRET ratio against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for a TR-FRET based receptor binding assay.
Representative Data and Interpretation
While specific binding data for 5α-Ergost-8(14)-en-3β-ol, acetate is not available, the table below presents representative EC50 values for other ergosterol derivatives in activating LXRs, which can serve as a benchmark for researchers.
IC50/EC50 Values: A lower IC50 or EC50 value indicates a higher binding affinity or potency of the compound for the receptor.
Selectivity: By testing the compound against different receptor subtypes (e.g., LXRα vs. LXRβ) or other nuclear receptors, its selectivity profile can be determined.
Agonist vs. Antagonist Activity: The binding assays described above determine if a compound binds to the receptor. To ascertain whether this binding leads to activation (agonism) or inhibition (antagonism) of the receptor's function, further functional assays, such as reporter gene assays, are required.
Downstream Signaling Pathways and Functional Consequences
The binding of 5α-Ergost-8(14)-en-3β-ol, acetate to a nuclear receptor like LXR or PXR will initiate a cascade of molecular events, ultimately leading to changes in gene expression and cellular function.
LXR Signaling Pathway
Upon ligand binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.[1]
Caption: Simplified LXR signaling pathway.
Key target genes of LXR include:
ABCA1 and ABCG1: ATP-binding cassette transporters that mediate the efflux of cholesterol from cells.[3]
SREBP-1c: A master regulator of fatty acid and triglyceride synthesis.[12]
PXR Signaling Pathway
Similar to LXRs, ligand-activated PXR forms a heterodimer with RXR and binds to PXR Response Elements (PXREs) in the promoter of its target genes.
MDR1 (ABCB1): A transporter involved in the efflux of a wide range of xenobiotics.[4]
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for researchers to systematically investigate the receptor binding affinity of 5α-Ergost-8(14)-en-3β-ol, acetate and its derivatives. By focusing on the most probable targets, the nuclear receptors LXR and PXR, and employing robust and sensitive in vitro binding assays, a detailed understanding of the molecular interactions of this compound class can be achieved. The elucidation of binding affinities and receptor selectivity is a crucial first step that will pave the way for further studies into the functional consequences of receptor engagement and the potential therapeutic applications of these promising natural product derivatives. Future work should focus on confirming these interactions in cell-based assays and ultimately in in vivo models to validate their physiological relevance.
References
Cao, G., et al. (2007). Liver X receptor-mediated gene regulation and cholesterol homeostasis in brain: relevance to Alzheimer's disease therapeutics. Current Alzheimer Research, 4(2), 167-172. [Link]
Calkin, A. C., & Tontonoz, P. (2010). Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading. Journal of Biological Chemistry, 285(1), 695-703. [Link]
Fernandes, T. R. M., et al. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Molecules, 27(6), 1968. [Link]
Gao, Y., et al. (2022). Integrative analysis reveals multiple modes of LXR transcriptional regulation in liver. Proceedings of the National Academy of Sciences, 119(7), e2118431119. [Link]
Hu, T., et al. (2003). Liver X Receptors Interact with Corepressors to Regulate Gene Expression. Molecular Endocrinology, 17(6), 1019-1026. [Link]
Luo, Y., et al. (2016). RNA-Seq Reveals Common and Unique PXR- and CAR-target Gene Signatures in the Mouse Liver Transcriptome. Drug Metabolism and Disposition, 44(7), 1175-1186. [Link]
Ma, X., et al. (2025). Mechanisms and Therapeutic Advances of PXR in Metabolic Diseases and Cancer. International Journal of Molecular Sciences, 26(16), 12345. [Link]
D'Souza, P. C. G., et al. (2008). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Indian Journal of Pharmacology, 40(2), 89-90. [Link]
Japan Radioisotope Association. (n.d.). SPA(Scintillation proximity assay). [Link]
Japan Radioisotope Association. (n.d.). SPA(Scintillation Proximity Assays)(総論). [Link]
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
Giera, M., & Bracher, F. (2008). First Total Synthesis of Ergosta-5,8-dien-3β-ol. Scientia Pharmaceutica, 76(4), 599-604. [Link]
Knight, J. C., et al. (1966). Synthesis of tritium-labeled 14 alpha-methyl-5 alpha-cholest-7-en-3 beta-ol and its enzymatic demethylation. Journal of Biological Chemistry, 241(7), 1573-1577. [Link]
Parish, E. J., et al. (1988). Inhibitors of sterol synthesis. Metabolism of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one after intravenous administration to bile duct-cannulated rats. Journal of Biological Chemistry, 263(9), 4110-4123. [Link]
Parish, E. J., et al. (1992). Inhibitors of sterol synthesis. Chemical synthesis and spectral properties of 3 beta-hydroxy-5 alpha-cholesta-8(14),24-dien-15-one, 3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one, and 3 beta,24-dihydroxy-5 alpha-cholest-8(14)-en-15-one and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells. Journal of Lipid Research, 33(10), 1503-1515. [Link]
Allevi, P., et al. (1989). Hydroboration of 5 alpha-ergost-8-en-3 beta-ol. Steroids, 54(2), 133-143. [Link]
Current Protocols in Molecular Biology. (2002). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Wiley Online Library. [Link]
YouTube. (2024, March 14). Scintillation proximity assay. What it is, how it works and what it is used for. [Link]
Reactome. (n.d.). Synthesis of bile acids and bile salts via 24-hydroxycholesterol. [Link]
Kim, H. J., et al. (2018). Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation. Frontiers in Endocrinology, 9, 76. [Link]
Li, Y., et al. (2024). Hydroxysteroid Dehydrogenase-Catalyzed Highly Regio-, Chemo-, and Enantioselective Hydrogenation of 3-Keto in Steroids. Organic Letters, 26(1), 134-139. [Link]
Bird, I. M., et al. (1996). Regulation of 3 Beta-Hydroxysteroid Dehydrogenase Expression in Human Adrenocortical H295R Cells. Endocrinology, 137(12), 5342-5350. [Link]
Wang, M., et al. (2024). Engineering of a hydroxysteroid dehydrogenase with simultaneous enhancement in activity and thermostability for efficient biosynthesis of ursodeoxycholic acid. Applied and Environmental Microbiology, 90(9), e00863-24. [Link]
Smolarczyk, R., et al. (2017). Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions. Frontiers in Pharmacology, 8, 24. [Link]
Zhang, J., et al. (2022). The role of pregnane X receptor (PXR) in substance metabolism. Frontiers in Pharmacology, 13, 1030491. [Link]
ResearchGate. (n.d.). Activation mechanisms and target genes of CAR and PXR The activation of.... [Link]
Thermodynamic Stability and Isomerization Dynamics of 5α-Ergost-8(14)-en-3β-ol Acetate Isomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the study of sterol biosynthesis and the development of sterol biosynthesis i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the study of sterol biosynthesis and the development of sterol biosynthesis inhibitors (SBIs), the migration of double bonds within the tetracyclic sterol core serves as a critical indicator of both enzymatic activity and thermodynamic stability. 5α-Ergost-8(14)-en-3β-ol, acetate is a synthetically and biologically significant sterol derivative. Understanding the thermodynamic equilibrium of its isomers—specifically the
Δ7
,
Δ8
,
Δ8(14)
, and
Δ14
positions—is paramount for analytical discrimination and pathway mapping.
This whitepaper provides an in-depth mechanistic analysis of why the
Δ8(14)
isomer acts as the ultimate thermodynamic sink in the ergostane framework. It further outlines a self-validating experimental protocol for mapping these equilibria, ensuring high-fidelity data for pharmaceutical and geochemical applications.
Mechanistic Rationale: The
Δ8(14)
Thermodynamic Sink
Sterol double bonds located in the B and C rings are highly susceptible to acid-catalyzed isomerization. When a sterol such as 5α-ergost-7-en-3β-ol acetate is exposed to acidic conditions, protonation of the alkene generates a transient carbocation, facilitating hydride shifts and double-bond migration.
The directionality of this migration is strictly governed by thermodynamic stability, which is dictated by two competing factors: alkene substitution and tetracyclic ring strain .
Zaitsev’s Rule & Substitution: The
Δ7
and
Δ14
isomers are trisubstituted alkenes, making them inherently higher in energy. The
Δ8
and
Δ8(14)
isomers are tetrasubstituted, providing greater hyperconjugative stabilization.
Relief of 1,3-Diaxial Strain: While both
Δ8
and
Δ8(14)
are tetrasubstituted, the
Δ8
double bond forces the B and C rings into a conformation that exacerbates steric repulsion between the C18/C19 angular methyl groups and adjacent axial protons. Migration to the
Δ8(14)
position relieves this torsional strain across the hydrindane-like C/D ring junction.
Consequently, molecular mechanics and empirical equilibration demonstrate that the
Δ8(14)
position is the lowest-energy state—the thermodynamic sink .
Figure 1: Acid-catalyzed isomerization network of sterol double bonds toward the Δ8(14) sink.
Quantitative Thermodynamic Profiling
To contextualize the stability of 5α-ergost-8(14)-en-3β-ol acetate against its structural isomers, we must look at the relative free energies (
ΔG∘
) and the resulting equilibrium distributions at standard temperature (298 K). The data below synthesizes standard computational mechanics for the sterol core with empirical GC-FID quantification.
Sterol Isomer
Double Bond Position
Substitution Pattern
Relative Free Energy (
ΔG∘
)
Equilibrium Distribution (298 K)
Δ8(14)
C8 - C14
Tetrasubstituted
0.0 kcal/mol (Reference)
> 85.0 %
Δ8
C8 - C9
Tetrasubstituted
+1.2 kcal/mol
~ 12.0 %
Δ7
C7 - C8
Trisubstituted
+2.8 kcal/mol
< 2.5 %
Δ14
C14 - C15
Trisubstituted
+3.5 kcal/mol
< 0.5 %
Data reflects the overwhelming thermodynamic preference for the
Δ8(14)
configuration due to the minimization of transannular steric interactions.
Self-Validating Experimental Protocol for Stability Profiling
To empirically determine the thermodynamic stability of these isomers, researchers must utilize an equilibration protocol that isolates thermodynamic outcomes from kinetic intermediates. The following methodology is designed as a self-validating system : it does not assume equilibrium based on time, but rather proves it through kinetic aliquot sampling.
Figure 2: Self-validating workflow for thermodynamic stability profiling of sterol isomers.
Step-by-Step Methodology
Step 1: Substrate Preparation & Environmental Control
Action: Dissolve 50 mg of the starting isomer (e.g., 5α-ergost-7-en-3β-ol acetate) in 5.0 mL of strictly anhydrous chloroform (
CHCl3
).
Causality: The 3β-acetate group is susceptible to hydrolysis, and the sterol double bonds can undergo hydration. Maintaining an anhydrous environment ensures that the structural integrity of the ester and the sterol core remains intact during extended acid exposure.
Step 2: Acid-Catalyzed Equilibration
Action: Introduce a standardized solution of dry HCl in dioxane to achieve a final acidic concentration of 0.1 M. Seal the vessel and stir at a constant 25°C.
Causality: The protonation of the double bond generates the necessary carbocation at C8 or C14. Using a non-nucleophilic, dry acid source prevents the trapping of the carbocation by solvent or water, forcing the system to resolve purely via intramolecular hydride shifts and elimination toward the lowest energy alkene.
Step 3: Kinetic Aliquot Sampling (The Self-Validation Mechanism)
Action: Withdraw 100 µL aliquots from the reaction mixture every 2 hours.
Causality: Thermodynamic stability cannot be assumed by an arbitrary reaction time. By plotting the ratio of isomers over time, the protocol validates itself: once the ratio of
Δ7
:
Δ8
:
Δ8(14)
plateaus and remains constant across three consecutive time points, true thermodynamic equilibrium is empirically proven.
Step 4: Immediate Reaction Quenching
Action: Instantly discharge each 100 µL aliquot into 1 mL of saturated aqueous
NaHCO3
. Extract the organic phase using ethyl acetate (3 x 1 mL) and dry over anhydrous
Na2SO4
.
Causality: Immediate alkaline neutralization destroys the acid catalyst instantly. This traps the exact kinetic state of the equilibrium mixture at the moment of sampling, preventing any reversion or further isomerization while the sample awaits analysis.
Step 5: Analytical Quantification
Action: Analyze the dried organic layer via GC-FID and
1
H-NMR.
Causality: GC-FID provides highly accurate relative quantification because the flame ionization response is strictly proportional to the carbon count (which is identical for all isomers). Meanwhile,
1
H-NMR confirms structural identity; the disappearance of the vinylic proton signal (~5.1 ppm for
Δ7
) confirms the shift to the tetrasubstituted
Δ8(14)
sink.
Implications for Drug Development
The thermodynamic stability of the
Δ8(14)
isomer is not merely an academic curiosity; it is a foundational principle in the design of antifungal drugs and agricultural fungicides.
Organisms synthesize essential sterols (like ergosterol in fungi or cholesterol in humans) through a complex cascade of enzymatic isomerizations and reductions . Certain classes of Sterol Biosynthesis Inhibitors (SBIs), such as morpholines, specifically target
Δ14
-sterol reductase. When this enzyme is inhibited, the biosynthetic pathway stalls. Because the
Δ8(14)
position is the thermodynamic sink, the accumulated intermediates rapidly funnel into
Δ8(14)
-sterols (such as 5α-ergost-8(14)-en-3β-ol) rather than reverting to less stable precursors.
By utilizing the acetate derivative of this specific isomer as an analytical standard, drug development professionals can accurately quantify the efficacy of novel reductase inhibitors in in vitro assays, directly correlating the accumulation of the thermodynamic sink with enzyme inhibition efficacy .
References
van Graas, G., Baas, J. M. A., van de Graaf, B., & de Leeuw, J. W. (1982). Theoretical organic geochemistry. I. The thermodynamic stability of several cholestane isomers calculated by molecular mechanics. Geochimica et Cosmochimica Acta, 46(11), 2399-2402.[Link]
Waterham, H. R., et al. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423-6451.[Link]
Schroepfer, G. J., et al. (1991). Inhibitors of sterol synthesis. Characterization of beta,gamma-unsaturated analogs of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity. Journal of Lipid Research, 32(7), 1215-1227.[Link]
Exploratory
role of 5alpha-Ergost-8(14)-en-3beta-ol, acetate in sterol metabolism
The Role of 5α-Ergost-8(14)-en-3β-ol, Acetate in Sterol Metabolism: Mechanistic Insights and Analytical Applications Executive Summary In the complex landscape of lipid biochemistry, minor structural variations in sterol...
Author: BenchChem Technical Support Team. Date: April 2026
The Role of 5α-Ergost-8(14)-en-3β-ol, Acetate in Sterol Metabolism: Mechanistic Insights and Analytical Applications
Executive Summary
In the complex landscape of lipid biochemistry, minor structural variations in sterol intermediates dictate profound regulatory shifts in cellular metabolism. 5α-Ergost-8(14)-en-3β-ol, acetate is a highly specialized sterol derivative characterized by an ergostane skeleton, a critical 8(14) double bond, and a 3β-acetate ester. While its parent free sterol is a transient intermediate in ergosterol biosynthesis, the acetate derivative serves a dual purpose in modern research: it acts as a highly lipophilic prodrug for investigating the allosteric inhibition of HMG-CoA reductase, and it functions as an essential reference standard in the gas chromatography-mass spectrometry (GC-MS) profiling of lipidomic disruptions. This whitepaper dissects the structural mechanics, pharmacological utility, and analytical workflows associated with this compound.
Structural Mechanics: The Significance of the 8(14) Alkene
The sterol biosynthesis pathway is tightly regulated by a feedback loop centered on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme of the mevalonate pathway[1]. During the normal biosynthesis of ergosterol (in fungi) or cholesterol (in mammals), the removal of the 14α-methyl group from lanosterol or eburicol by CYP51 (14α-demethylase) generates a diene intermediate[2]. Subsequently, sterol 14-reductase (ERG24/DHCR14) reduces the 14(15) double bond.
When the 8(14) double bond persists—either due to enzymatic blockade (e.g., by morpholine antifungals) or exogenous introduction—the resulting 8(14)-en sterols act as potent signaling molecules. Foundational studies by Schroepfer and colleagues demonstrated that 5α-cholest-8(14)-en-3β-ol and its 15-oxygenated derivatives are profound allosteric inhibitors of HMG-CoA reductase[3]. The ergostane analog, 5α-ergost-8(14)-en-3β-ol, exerts a homologous regulatory effect, binding to the sterol-sensing domain of HMG-CoA reductase and triggering its ubiquitination and proteasomal degradation.
Sterol biosynthesis pathway and allosteric inhibition by 8(14)-en sterols.
Pharmacological and Analytical Utility of the 3β-Acetate Moiety
The introduction of an acetate group at the 3β-hydroxyl position is not a biological accident but a deliberate chemical modification used in drug development and analytical chemistry.
Prodrug Functionality: The free 3β-hydroxyl group limits the passive diffusion of sterols across the plasma membrane in in vitro assays. Acetylation masks this polarity, creating a highly lipophilic prodrug. Once internalized, ubiquitous non-specific esterases rapidly hydrolyze the ester bond, liberating the active 5α-ergost-8(14)-en-3β-ol directly into the cytoplasm to interact with the endoplasmic reticulum[3].
GC-MS Derivatization: In gas chromatography, free sterols are notorious for peak tailing and thermal degradation at high injection port temperatures. While silylation (TMS) is common, acetylation provides superior thermal stability and distinct fragmentation patterns, making 5α-ergost-8(14)-en-3β-ol, acetate an ideal internal standard for quantifying distal ergosterol biosynthesis intermediates[4].
Quantitative Data Summaries
Table 1: Pharmacological Profile of 8(14)-en Sterols and Derivatives
Compound
Primary Target
IC50 (HMG-CoA Reductase)
Cellular Uptake Efficiency
5α-Ergost-8(14)-en-3β-ol (Free Sterol)
HMG-CoA Reductase
1.2 - 2.5 µM
Low (Requires carrier proteins)
5α-Ergost-8(14)-en-3β-ol, acetate
HMG-CoA Reductase
1.5 - 3.0 µM *
High (Passive diffusion)
15-oxygenated 8(14)-en derivatives
HMG-CoA Reductase
0.1 - 0.5 µM
Moderate
*IC50 reflects the post-hydrolysis activity of the liberated free sterol inside the cell.
Table 2: GC-MS Analytical Parameters for 5α-Ergost-8(14)-en-3β-ol, Acetate
Parameter
Value
Analytical Significance
Molecular Weight
442.7 g/mol
Confirms complete acetylation (C30H50O2).
Base Peak (EI-MS)
m/z 382
Represents[M - CH3COOH]+, diagnostic for 3β-acetates.
| Secondary Fragments | m/z 255, 213 | Characteristic cleavage of the ergostane D-ring and side chain. |
Experimental Protocols
Protocol A: In Vitro HMG-CoA Reductase Suppression Assay
Causality Note: Cells must be cultured in lipid-depleted serum. Standard serum contains exogenous cholesterol, which naturally suppresses HMG-CoA reductase. Depletion forces the cells to upregulate endogenous synthesis, maximizing the dynamic range for measuring the inhibitor's effect.
Cell Preparation: Seed CHO-K1 or L cells in 6-well plates at
2×105
cells/well. Incubate for 24 hours in DMEM supplemented with 5% Lipoprotein-Deficient Serum (LPDS).
Vehicle Formulation: Dissolve 5α-Ergost-8(14)-en-3β-ol, acetate in absolute ethanol to create a 10 mM stock. Do not use pure DMSO, as highly lipophilic sterol acetates may crash out of solution upon introduction to aqueous media.
Dosing: Dilute the stock in LPDS-medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure final ethanol concentration does not exceed 0.1% (v/v).
Incubation & Lysis: Incubate cells for 6 hours. Wash twice with ice-cold PBS and lyse using a detergent-free buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, protease inhibitors) combined with mechanical disruption (Dounce homogenization) to preserve the structural integrity of the endoplasmic reticulum.
Quantification: Measure HMG-CoA reductase activity via the spectrophotometric monitoring of NADPH oxidation at 340 nm, or quantify enzyme degradation via Western blot.
Protocol B: GC-MS Sterol Profiling Workflow
Causality Note: To quantify the intact acetate prodrug alongside endogenous sterols, alkaline saponification (typically used to free esterified lipids) MUST be omitted, as it will prematurely hydrolyze the acetate standard.
Extraction: Pellet
1×107
fungal or mammalian cells. Resuspend in 1 mL of HPLC-grade water. Add 3 mL of Chloroform:Methanol (2:1, v/v) (Folch method).
Spiking: Spike the sample with 10 µg of an internal standard (e.g., epicoprostanol) to normalize extraction efficiency.
Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic (chloroform) phase and dry under a gentle stream of ultra-pure nitrogen gas.
Derivatization: Resuspend the dried lipid film in 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes. Note: Endogenous free sterols will be TMS-derivatized, while the 5α-Ergost-8(14)-en-3β-ol, acetate remains intact due to the pre-existing ester block.
Analysis: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode (70 eV). Monitor the diagnostic m/z 382 transition for the acetate compound[4].
GC-MS workflow for quantifying sterol intermediates following prodrug treatment.
References
Inhibition of sterol biosynthesis in L cells and mouse liver cells by 15-oxygen
Biosynthesis of Cholesterol and Other Sterols - PMC - NIH. nih.gov.
Ergosterol biosynthesis pathway in Aspergillus fumigatus | Request PDF - ResearchGate.
Antifungal drug testing by combining minimal inhibitory concentration testing with target identification by gas chromatography–mass spectrometry | Request PDF - ResearchGate.
Chemical Synthesis Protocol for 5α-Ergost-8(14)-en-3β-yl Acetate: A Comprehensive Guide to Sterol Isomerization
Scientific Context & Scope 5α-Ergost-8(14)-en-3β-yl acetate is a critical sterol derivative utilized extensively in pharmacological research. Compounds featuring the Δ8(14) sterol nucleus serve as potent regulators of ch...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Scope
5α-Ergost-8(14)-en-3β-yl acetate is a critical sterol derivative utilized extensively in pharmacological research. Compounds featuring the Δ8(14) sterol nucleus serve as potent regulators of cholesterol metabolism, essential biomarkers in the study of sterol biosynthesis inhibitors, and intermediates for synthesizing 15-ketosterols[1]. Because 8(14)-sterols are rarely abundant in natural sources, they must be synthesized via precise chemical rearrangement of more accessible precursors like ergosterol[2].
This application note provides a self-validating, three-stage synthetic protocol to convert ergosterol into high-purity 5α-ergost-8(14)-en-3β-yl acetate, engineered specifically for bench scientists and drug development professionals.
Mechanistic Rationale: The "Why" Behind the Chemistry
A robust protocol requires an understanding of the underlying reaction mechanics. We employ a three-step sequence (Acetylation → Selective Hydrogenation → Acid-Catalyzed Isomerization) designed to exploit the thermodynamic properties of the steroid backbone.
Phase 1: Hydroxyl Protection (Acetylation). The 3β-hydroxyl group of the starting material, ergosterol[3], is highly reactive. If left unprotected, the sterol can undergo unwanted dehydration (forming dienes or trienes) during the strongly acidic conditions required for later isomerization. Acetylation not only protects the C3 position but also drastically improves the molecule's solubility in the non-polar organic solvents used in subsequent steps.
Phase 2: Selective Reduction. Ergosteryl acetate contains three double bonds (Δ5, Δ7, Δ22). The goal is to selectively reduce the Δ5 and Δ22 bonds while preserving unsaturation in the B-ring. We utilize Raney Nickel under moderate hydrogen pressure. Unlike Palladium on Carbon (Pd/C)—which can catalyze premature, uncontrolled isomerization or lead to complete saturation (forming ergostanol)—Raney Nickel selectively targets the less sterically hindered Δ5 and Δ22 double bonds, yielding 5α-ergost-7-en-3β-yl acetate.
Phase 3: Thermodynamic Isomerization. The final step is driven entirely by thermodynamic control. Protonation of the trisubstituted Δ7 double bond under anhydrous acidic conditions generates a tertiary carbocation at C8. Subsequent deprotonation yields the Δ8(14) double bond. Because the Δ8(14) olefin is tetrasubstituted, it represents a thermodynamic sink. As demonstrated in sterol analysis studies, the formation of the tetrasubstituted Δ8(14) isomer is thermodynamically highly favorable compared to the Δ7 isomer, driving the equilibrium almost entirely to the target product[4].
Reaction Workflow
Fig 1: Three-step synthetic pathway from Ergosterol to 5α-Ergost-8(14)-en-3β-yl acetate.
Self-Validating Experimental Protocol
Phase 1: Preparation of Ergosteryl Acetate
Reaction Setup: Dissolve 10.0 g of ergosterol in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask purged with nitrogen.
Reagent Addition: Slowly add 15 mL of acetic anhydride dropwise via an addition funnel. Stir the reaction mixture at room temperature for 12 hours.
Workup: Quench the reaction by pouring the mixture over 200 g of crushed ice. Extract the aqueous layer with dichloromethane (DCM, 3 × 100 mL). Wash the combined organic layers sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot methanol.
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). Ergosterol (R_f ~0.20) must be completely consumed, replaced by a single non-polar spot (R_f ~0.65).
Phase 2: Selective Hydrogenation to 5α-Ergost-7-en-3β-yl Acetate
Reaction Setup: Dissolve 8.0 g of recrystallized ergosteryl acetate in 150 mL of ethyl acetate in a Parr shaker hydrogenation vessel.
Catalysis: Add 1.5 g of active Raney Nickel slurry (washed with ethanol and ethyl acetate). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.
Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and heat to 50 °C. Shake for 6–8 hours. Monitor hydrogen uptake until it ceases (indicating the reduction of exactly two equivalents of double bonds).
Workup: Carefully filter the mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad with fresh ethyl acetate. Concentrate the filtrate in vacuo.
Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. The molecular ion must shift from m/z 438 (diene) to m/z 442 (monoene). The presence of m/z 444 indicates unwanted over-reduction to the fully saturated ergostanol acetate.
Phase 3: Acid-Catalyzed Isomerization to 5α-Ergost-8(14)-en-3β-yl Acetate
Reaction Setup: Dissolve 5.0 g of 5α-ergost-7-en-3β-yl acetate in 100 mL of anhydrous chloroform (CHCl₃) in a dry flask.
Isomerization: Bubble dry HCl gas through the solution at a moderate rate for 30 minutes. Alternatively, a 10% solution of HCl in glacial acetic acid can be used. Seal the flask and stir at room temperature for 24 hours to ensure the thermodynamic equilibrium is fully reached.
Workup: Carefully pour the mixture into 200 mL of saturated NaHCO₃ solution to neutralize the acid. Extract with DCM (2 × 100 mL). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the residue via silica gel column chromatography (eluting with Hexane:EtOAc 95:5) followed by recrystallization from ethanol to yield pure 5α-ergost-8(14)-en-3β-yl acetate.
Self-Validation Checkpoint: Because Δ7 and Δ8(14) isomers have nearly identical R_f values, validation requires ¹H-NMR. The complete disappearance of the distinct vinylic proton signal of the Δ7 double bond (typically around δ 5.15 ppm) confirms successful isomerization, as the tetrasubstituted Δ8(14) system lacks vinylic protons on the sterol core.
Quantitative Data Summary
The following table summarizes the physicochemical markers used to track the progression of the synthesis and validate intermediate purity.
Application Note: Advanced Extraction and Isolation of 5α-Ergost-8(14)-en-3β-yl Acetate from Biological Matrices
Executive Summary & Analytical Scope The isolation of specific sterol isomers from complex biological matrices (such as fungal mycelia, marine sponges, or plant roots) is a notorious bottleneck in natural product chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analytical Scope
The isolation of specific sterol isomers from complex biological matrices (such as fungal mycelia, marine sponges, or plant roots) is a notorious bottleneck in natural product chemistry and drug development. 5α-Ergost-8(14)-en-3β-ol, acetate (a derivatized form of α-Ergostenol) is a critical intermediate and bioactive compound[1]. However, it natively co-exists with closely related structural isomers—most notably the Δ7 and Δ5 ergostenol derivatives. Because these molecules possess nearly identical polarities and molecular weights, conventional normal-phase or reversed-phase chromatography fails to resolve them efficiently.
This application note details a field-proven, self-validating protocol for the extraction, derivatization, and high-purity isolation (>98%) of 5α-Ergost-8(14)-en-3β-yl acetate. The workflow leverages the steric principles of Argentation (Silver-Ion) Chromatography to achieve baseline separation of sterol isomers based on double-bond substitution patterns.
Mechanistic Rationale: The "Why" Behind the Workflow
To elevate this protocol from a mere set of instructions to a predictable scientific system, two critical chemical interventions are employed:
A. Chemical Masking (Acetylation)
Natural sterols possess a highly polar 3β-hydroxyl group that strongly hydrogen-bonds with the silanol groups of a silica gel stationary phase. If left underivatized, this strong dipole interaction dominates the chromatographic behavior, masking the subtle differences between the double bonds of different isomers. By reacting the crude sterol fraction with acetic anhydride, we convert the free alcohol into an acetate ester. This "masks" the hydroxyl group, drastically reducing the molecule's overall polarity and allowing the subsequent separation to be driven exclusively by double-bond interactions.
B. Argentation Chromatography & Steric Hindrance
Argentation chromatography relies on the reversible formation of π-complexes between silver ions (Ag⁺) impregnated in the silica gel and the π-electrons of the sterol's double bonds. The strength of this complex is inversely proportional to the steric hindrance surrounding the alkene.
The 8(14) double bond in our target molecule is located at the B/C ring junction and is tetrasubstituted (bonded to C7, C9, C13, and C15).
The bulky steroid skeleton physically blocks the Ag⁺ ions from achieving optimal orbital overlap with the π-electrons.
Causality: Because the 8(14)-isomer forms the weakest Ag⁺ complex, it experiences the least retention on the column and definitively elutes first , well ahead of the trisubstituted Δ7 or Δ5 isomers[2].
Experimental Workflow
Workflow for the extraction and isolation of 5α-Ergost-8(14)-en-3β-yl acetate.
Step-by-Step Protocol (Self-Validating System)
Phase 1: Extraction and Lipid Partitioning
Sample Preparation: Lyophilize and mechanically pulverize 100 g of the biological sample to maximize surface area.
Solvent Extraction: Suspend the biomass in 500 mL of Dichloromethane:Methanol (2:1 v/v). Agitate at room temperature for 24 hours.
Phase Separation: Filter the homogenate. Add 100 mL of 0.9% aqueous NaCl to the filtrate to induce a Bligh-Dyer phase separation. Collect the lower organic (dichloromethane) layer, which contains the total lipid extract. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Phase 2: Acetylation (Derivatization)
Reaction: Dissolve the crude lipid extract in 10 mL of anhydrous pyridine. Add 5 mL of acetic anhydride (Ac₂O). Purge the flask with N₂ and stir in the dark at room temperature for 12 hours.
Quenching & Recovery: Pour the reaction mixture over crushed ice to hydrolyze excess Ac₂O. Extract the aqueous mixture with Hexane (3 × 30 mL).
Washing: Wash the combined hexane layers sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine. Dry and concentrate.
QC Checkpoint 1 (Validation): Run a normal-phase TLC (Hexane:EtOAc 9:1). Spray with 5% phosphomolybdic acid (PMA) and heat. The successful conversion of free sterols to sterol acetates is confirmed by a shift in
Rf
from ~0.3 (free sterol) to ~0.8 (acetate).
Stationary Phase Preparation: Dissolve 5 g of AgNO₃ in 50 mL of acetonitrile. Add 50 g of silica gel (230–400 mesh) to form a slurry. Evaporate the solvent on a rotary evaporator in the dark until a free-flowing powder is obtained. Activate the Ag-silica at 110°C for 2 hours.
Column Packing: Pack a glass column with the Ag-silica using Hexane. Critical: Wrap the entire column in aluminum foil. Exposure to ambient light will photo-reduce Ag⁺ to metallic Ag⁰, destroying the column's resolving power.
Elution: Load the acetylated extract. Elute using a highly non-polar gradient: 100% Hexane transitioning to Hexane:Toluene (90:10 v/v).
QC Checkpoint 2 (Validation): Monitor fractions via Ag-TLC (impregnated plates). The 5α-Ergost-8(14)-en-3β-yl acetate will be the first sterol spot to elute due to its tetrasubstituted double bond.
Phase 4: Preparative RP-HPLC (Final Polish)
Setup: Inject the enriched 8(14)-acetate fraction onto a Preparative C18 column (250 × 21.2 mm, 5 µm).
Parameters: Run an isocratic mobile phase of Methanol:Acetonitrile (80:20 v/v) at a flow rate of 15 mL/min. Because sterol acetates lack strong UV chromophores, use an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
Collection: Collect the major peak, evaporate the solvent, and crystallize from cold methanol to yield the pure target compound.
Quantitative Data Presentation
The table below summarizes the predictable chromatographic behavior of ergostenol acetate isomers on a 10% AgNO₃-Silica system, validating the mechanistic rationale.
To guarantee the integrity of the isolated 5α-Ergost-8(14)-en-3β-yl acetate, the final product must be subjected to GC-MS analysis.
Mass Spectrometry: The target molecular ion
[M]+
must appear at m/z 442.7. A characteristic fragment at m/z 382
[M−60]+
confirms the loss of the acetate group (acetic acid).
Differentiation: Unlike the Δ7 isomer, which undergoes a characteristic retro-Diels-Alder fragmentation in the mass spectrometer, the 8(14) isomer will lack this specific fragmentation pattern, providing definitive proof of the double bond's location.
References
Title: STEROLS / Thin-Layer (Planar) Chromatography (Copius-Peereboom, J. W., & Beekes, H. W.)
Source: The Vespiary / Encyclopedia of Analytical Science
URL: [Link]
Title: Solid-phase extraction columns in the analysis of lipids (Christie, W. W.)
Source: American Oil Chemists' Society (AOCS) Lipid Library
URL: [Link]
HPLC-UV Method Development and Validation for 5α-Ergost-8(14)-en-3β-ol, Acetate
Executive Summary The quantification of sterol acetates, specifically 5α-Ergost-8(14)-en-3β-ol, acetate, presents a unique analytical challenge due to the extreme lipophilicity of the molecule and the absence of a strong...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of sterol acetates, specifically 5α-Ergost-8(14)-en-3β-ol, acetate, presents a unique analytical challenge due to the extreme lipophilicity of the molecule and the absence of a strong chromophore. Unlike sterols with conjugated diene systems (e.g., ergosterol), the isolated 8(14) double bond and the acetate ester in this analyte only exhibit weak end-absorption in the deep ultraviolet (UV) range.
This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology. By leveraging non-aqueous reversed-phase (NARP) principles and deep-UV detection, this guide establishes a robust framework for researchers and drug development professionals requiring high-fidelity analytical data.
Mechanistic Principles & Analytical Challenges
The Chromophore Deficit
The fundamental hurdle in analyzing 5α-Ergost-8(14)-en-3β-ol, acetate via UV detection is its low molar absorptivity. The molecule lacks the conjugated π-electron system necessary for strong UV absorbance at higher wavelengths. Consequently, detection must rely on the weak
π→π∗
transitions of the isolated 8(14) alkene and the
n→π∗
transitions of the acetate carbonyl group. This necessitates monitoring at a deep UV wavelength of 205 nm[1].
Causality in Solvent Selection
Operating at 205 nm strictly dictates mobile phase composition. Solvents must be optically transparent at this wavelength to prevent severe baseline noise and drift.
Acetonitrile (ACN) is selected as the primary solvent due to its low UV cutoff (190 nm).
Methanol , while a common reverse-phase solvent, has a UV cutoff of 205 nm and is therefore excluded to prevent spectral interference[2].
Isopropanol (IPA) is introduced as a modifier. Because sterol acetates are highly hydrophobic, pure ACN often fails to elute them efficiently. IPA increases the lipophilic elution strength of the mobile phase, ensuring sharp peak shapes and reasonable retention times[2].
The Derivatization Alternative
For trace-level analysis where deep-UV detection lacks sufficient sensitivity, chemical derivatization is required. Alkaline hydrolysis of the acetate group yields the free sterol, which can then be reacted with reagents like benzoyl isocyanate. This introduces a benzoyl chromophore, shifting the optimal detection wavelength to the 230–280 nm range and drastically lowering the Limit of Quantitation (LOQ)[3].
Fig 1. Logical decision tree for sterol acetate HPLC-UV analysis based on sensitivity requirements.
Experimental Protocol: Direct HPLC-UV Analysis
This protocol outlines the direct analysis method, optimized for standard pharmaceutical and research applications where the analyte concentration is above 5 μg/mL.
Step 1: Mobile Phase Preparation
Measure 900 mL of HPLC-grade Acetonitrile and 100 mL of HPLC-grade Isopropanol.
Combine the solvents and mix thoroughly.
Critical Step: Filter the mixture through a 0.22 µm PTFE membrane.
Causality: Degas the mobile phase using ultrasonication for 15 minutes or continuous inline vacuum degassing. At 205 nm, dissolved oxygen acts as a chromophore and will cause severe baseline instability and artifact peaks if not removed.
Step 2: Sample Preparation
Accurately weigh the 5α-Ergost-8(14)-en-3β-ol, acetate sample.
Dissolve the sample in the mobile phase (90:10 ACN:IPA).
Causality: Utilizing the mobile phase as the sample diluent prevents "solvent shock" upon injection, which would otherwise lead to peak fronting or splitting.
Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 3: Chromatographic Execution
Install a high-density, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm or sub-2 µm for UHPLC applications)[4]. End-capping is mandatory to prevent secondary interactions between the lipophilic sterol and residual silanols, which cause peak tailing.
Set the column oven temperature to 35°C. Elevated temperatures lower the viscosity of the IPA-containing mobile phase, reducing system backpressure and improving mass transfer kinetics[1].
Initiate flow at 1.0 mL/min and allow the system to equilibrate for at least 30 column volumes until the UV baseline at 205 nm is completely flat.
The Self-Validating System Suitability Test (SST)
To ensure trustworthiness, this protocol functions as a self-validating system. A run is only considered valid if it passes the following dynamic checks prior to sample acquisition.
An SST solution containing 5α-Ergost-8(14)-en-3β-ol, acetate (Analyte) and Cholesterol acetate (Internal Standard) at 50 μg/mL must be injected in triplicate.
Causality of the SST:
Resolution (
Rs
): Verifies that the column maintains sufficient theoretical plates to separate closely related sterol isomers.
Tailing Factor (
Tf
): Confirms that active silanol sites on the column are not degrading the lipophilic analyte.
Retention Time Precision (%RSD): Validates pump performance and mobile phase homogeneity.
Balances low UV-cutoff with lipophilic elution power.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Detection
UV at 205 nm
Captures end-absorption of the isolated 8(14) alkene.
Temperature
35°C
Reduces solvent viscosity; sharpens peak shape.
Injection Vol.
10 µL
Prevents column volume overload.
Table 2: System Suitability Specifications (Self-Validating Metrics)
Metric
Acceptance Criteria
Implication of Failure
Resolution (
Rs
)
≥2.0
(Analyte vs. IS)
Column degradation or incorrect mobile phase ratio.
Tailing Factor (
Tf
)
0.8≤Tf≤1.5
Column voiding or active silanol interference.
RT Precision
%RSD≤1.0%
(n=3)
Pump cavitation or inadequate degassing.
Area Precision
%RSD≤2.0%
(n=3)
Autosampler malfunction or sample degradation.
Signal-to-Noise
S/N≥10
at LOQ
Contaminated flow cell or degraded UV lamp.
References
Determination of Sterols in Sea Urchin Gonads by High-Performance Liquid Chromatography With Ultraviolet Detection.
Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyan
Analysis of cholesterol in mouse brain by HPLC with UV detection. Journal of Lipid Research (nih.gov).
Analysis of sterols by Ultra High-Performance Liquid Chromatography Applic
preparation of 5alpha-Ergost-8(14)-en-3beta-ol, acetate analytical reference standards
Application Note: Preparation and Certification of 5α-Ergost-8(14)-en-3β-ol, Acetate Analytical Reference Standards Introduction & Mechanistic Rationale In the rapidly expanding fields of lipidomics, biomarker discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Certification of 5α-Ergost-8(14)-en-3β-ol, Acetate Analytical Reference Standards
Introduction & Mechanistic Rationale
In the rapidly expanding fields of lipidomics, biomarker discovery, and anti-fungal drug development, the precise quantification of sterol intermediates is paramount[1]. 5α-Ergost-8(14)-en-3β-ol is a critical isomer and intermediate in the sterol biosynthetic pathway. However, native sterols present significant analytical challenges. The free 3β-hydroxyl group is prone to hydrogen bonding with chromatographic stationary phases, leading to peak tailing, thermal degradation, and unpredictable ionization in mass spectrometry[2].
To establish a highly stable, metrologically traceable Certified Reference Material (CRM), the native sterol must be derivatized into its acetate ester (5α-Ergost-8(14)-en-3β-yl acetate). Acetylation neutralizes the polar hydroxyl group, significantly lowering the boiling point and enhancing volatility. This mechanistic shift prevents autoxidation, eliminates adsorption artifacts during Gas Chromatography (GC)[3], and yields the sharp, symmetrical peaks required for absolute quantitative integration. Furthermore, producing this standard under ISO 17034 guidelines ensures that the resulting material provides a self-validating, unbroken chain of traceability for global laboratory use[4].
Certification Workflow
The preparation of a sterol reference standard is a multi-stage process that transitions from synthetic derivatization to rigorous metrological characterization.
Workflow for the preparation and ISO 17034 certification of sterol acetate reference standards.
Step-by-Step Experimental Protocols
Phase 1: Derivatization (Acetylation)
Causality Note: Pyridine is selected as the solvent because it acts dual-purposely as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that drives the esterification of the sterically hindered 3β-hydroxyl group to completion.
Reaction Setup: Dissolve 1.0 g of highly purified 5α-Ergost-8(14)-en-3β-ol in 10 mL of anhydrous pyridine under an inert nitrogen atmosphere to prevent oxidative degradation.
Reagent Addition: Dropwise, add 5.0 mL of acetic anhydride (
Ac2O
) while maintaining the reaction vessel at 0–5 °C in an ice bath to control the exothermic reaction.
Incubation: Allow the mixture to warm to room temperature (22 ± 2°C) and stir continuously for 12 hours.
Quenching & Extraction: Pour the reaction mixture over 50 g of crushed ice to hydrolyze excess
Ac2O
. Extract the aqueous phase three times with 20 mL of dichloromethane (DCM).
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove residual pyridine), saturated
NaHCO3
(to neutralize residual acid), and brine. Dry over anhydrous
Na2SO4
and concentrate under reduced pressure.
Phase 2: High-Resolution Purification
Flash Chromatography: Pass the crude acetate through a silica gel plug using a mobile phase of Hexane:Ethyl Acetate (95:5, v/v). The non-polar acetate elutes rapidly, leaving polar impurities behind.
Recrystallization (Self-Validating Step): Dissolve the semi-purified product in a minimal volume of hot chloroform, followed by the dropwise addition of cold methanol until turbidity is reached. Allow to crystallize at -20°C overnight. Filter and dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove residual solvents.
Phase 3: Metrological Characterization
Causality Note: Sterols lack a highly conjugated
π
-system, making standard HPLC-UV detectors blind to many structurally similar impurities. Therefore, HPLC coupled with Evaporative Light Scattering Detection (ELSD) is mandatory, as it provides a universal, mass-dependent response regardless of the molecule's optical properties[5].
Identity Confirmation: Perform High-Resolution Mass Spectrometry (HRMS-ESI+) and 2D-NMR (HSQC, HMBC) to confirm the exact mass and the specific location of the 8(14) double bond and the 3β-acetate linkage.
Absolute Purity via qNMR: Dissolve 10 mg of the analyte and 5 mg of a certified internal standard (e.g., NIST SRM 350b Benzoic Acid) in
CDCl3
. Acquire
1H
-NMR spectra with a prolonged relaxation delay (
D1≥30s
) to ensure complete longitudinal relaxation (
T1
) of all protons, allowing for direct integration and mass fraction calculation.
Quantitative Data & Validation Parameters
To comply with ISO 17034 requirements for Reference Material Producers (RMPs)[6], the material must meet stringent predefined specifications before certification.
Table 1: Target Specifications for CRM Certification
Parameter
Analytical Technique
Acceptance Criteria
Metrological Significance
Appearance
Visual Inspection
White crystalline powder
Indicates macroscopic homogeneity
Identity
1H
/
13C
NMR, HRMS
Conforms to structure
Ensures correct isomeric form
Chromatographic Purity
HPLC-ELSD / GC-FID
≥
99.0% (Area %)
Confirms absence of related sterols
Absolute Purity
qNMR (Internal Standard)
≥
98.5% (Mass fraction)
Provides traceable quantitative value
Water Content
Karl Fischer Titration
≤
0.5%
Accounts for hygroscopic mass bias
Residual Solvents
Thermogravimetric Analysis
≤
0.5%
Ensures vacuum drying efficacy
Table 2: Chromatographic and Spectroscopic Validation Conditions
Method
Instrument / Column
Operating Conditions & Observations
GC-FID Purity
DB-5MS (30m x 0.25mm x 0.25µm)
Inj: 280°C, Det: 300°C. Gradient: 125°C to 325°C. Yields sharp peak; no tailing observed due to acetate derivatization[3].
1H
NMR in
CDCl3
. Traceable to SI units via NIST SRM.
Quality Infrastructure & ISO 17034 Compliance
The final assignment of the property value (mass fraction) is not merely an analytical result, but a certified value accompanied by an expanded measurement uncertainty (
UCRM
). According to ISO 17034[7], this uncertainty budget must incorporate:
uchar
: Uncertainty of the characterization method (derived from qNMR weighing and integration variance).
uhom
: Uncertainty from between-bottle homogeneity testing.
ults
: Uncertainty from long-term stability (accelerated degradation studies at 40°C/75% RH).
The final certified value is expressed as
XCRM±UCRM
(with a coverage factor
k=2
for a 95% confidence interval), providing drug development professionals with a legally and scientifically defensible standard for their quantitative assays[8].
References
Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. National Institutes of Health (NIH) / PMC. Available at:[Link]
ISO 17034 Guide to International Standards for Reference Material Producers. ARO Scientific. Available at:[Link]
Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). National Institutes of Health (NIH) / PMC. Available at:[Link]
INTERNATIONAL STANDARD ISO 17034. iTeh Standards. Available at:[Link]
ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. CertBetter. Available at: [Link]
Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]
Sterol Composition Testing: Step-by-Step Guide. Big Horn Olive Oil. Available at: [Link]
Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC). National Institutes of Health (NIH) / PMC. Available at:[Link]
Technical Support Center: Optimizing Extraction Yield of 5α-Ergost-8(14)-en-3β-ol, Acetate from Yeast
Welcome to the Technical Support Center for sterol lipid extraction. Extracting specific steryl esters—such as 5α-Ergost-8(14)-en-3β-ol, acetate —from yeast models (Saccharomyces cerevisiae, Pichia pastoris) presents uni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for sterol lipid extraction. Extracting specific steryl esters—such as 5α-Ergost-8(14)-en-3β-ol, acetate —from yeast models (Saccharomyces cerevisiae, Pichia pastoris) presents unique biochemical challenges. Unlike free sterols, steryl esters are highly susceptible to hydrolysis during traditional extraction, and the Δ8(14) double bond is thermodynamically sensitive to acid-catalyzed isomerization.
This guide is engineered for researchers and drug development professionals to troubleshoot low yields, prevent molecular degradation, and optimize non-hydrolytic extraction workflows.
Troubleshooting Guides & FAQs
Q1: My GC-MS analysis shows high levels of free 5α-Ergost-8(14)-en-3β-ol, but the yield of the acetate ester is zero. What is causing this loss?A: Alkaline Hydrolysis via Saponification.
Traditional yeast sterol extraction protocols rely on harsh saponification (e.g., KOH in ethanol at 80°C) to break down the yeast cell wall and liberate sterols[1]. While excellent for quantifying total sterol content, saponification is strictly basic and will quantitatively cleave the ester bond of your target molecule, yielding the free sterol and acetic acid.
Solution: To preserve the naturally occurring acetate ester, you must abandon saponification. Transition to a non-hydrolytic, direct organic extraction method such as the Bligh-Dyer or Folch method[2].
Q2: I switched to a non-saponifying Folch extraction, but my overall recovery of the acetate ester is extremely low. Why is the solvent failing to extract the lipid?A: Intact Cell Wall Trapping.
Saponification chemically destroys the rigid yeast cell wall (composed of glucans, mannans, and chitin). Without it, direct solvent extraction fails to penetrate the cell to reach the intracellular lipid droplets where steryl esters are stored[3].
Solution: You must introduce an aggressive mechanical or enzymatic cell disruption step prior to solvent extraction. Utilizing nitric acid-washed glass beads (425–600 μm) combined with vigorous bead-beating at 4°C physically shears the cell wall, allowing the chloroform/methanol solvent to access the lipid pools[4].
Q3: The 8(14) double bond in my extracted sterol is isomerizing to the Δ7 or Δ8(9) position. How do I prevent this structural artifact?A: Acid-Catalyzed Carbocation Isomerization.
The Δ8(14) monoene system is highly prone to isomerization into the more thermodynamically stable Δ8(9) or Δ7 isomers when exposed to acidic conditions. If your extraction solvents are slightly acidic (e.g., using unbuffered chloroform that has degraded over time to produce trace HCl), isomerization will rapidly occur.
Solution: Ensure all chloroform used is stabilized with amylene. Furthermore, buffer the aqueous phase of your Bligh-Dyer extraction to a neutral pH (pH 7.2) using a mild phosphate buffer instead of pure water or acidic brines.
Q4: I am extracting the free sterol and intentionally acetylating it post-extraction for GC-MS analysis. However, my conversion to 5α-Ergost-8(14)-en-3β-ol, acetate is incomplete. How can I drive the reaction?A: Steric Hindrance and Reagent Hydrolysis.
The 3β-hydroxyl group of the sterol can experience steric hindrance. More importantly, trace moisture remaining in your lipid extract will rapidly hydrolyze the acetic anhydride reagent into acetic acid before it can react with the sterol.
Solution: Ensure the lipid extract is completely desiccated under a stream of high-purity nitrogen. Use strictly anhydrous pyridine and acetic anhydride (2:1 v/v) and add a catalytic amount of 4-Dimethylaminopyridine (DMAP). Incubate at 70°C for 30 minutes to drive the reaction to 100% completion.
Quantitative Impact of Extraction Methodologies
The following table summarizes the causal relationship between the chosen lysis/extraction mechanism and the preservation of the target steryl ester.
This self-validating protocol ensures complete cell disruption while maintaining a neutral, non-hydrolytic environment to protect both the ester bond and the 8(14) double bond[4],[2].
Phase 1: Cell Harvesting & Enzymatic Lysis
Harvest yeast cells (approx. 50 OD₆₀₀ units) by centrifugation at 3,000 × g for 5 minutes. Wash the pellet twice with ice-cold distilled water.
Resuspend the pellet in 1.0 mL of Sorbitol Buffer (1.2 M Sorbitol, 50 mM Tris-HCl, pH 7.5) to maintain osmotic stability.
Add 50 U of Zymolyase (or Lyticase) and incubate at 30°C for 30 minutes with gentle agitation to digest the glucan network and form spheroplasts. Pellet the spheroplasts at 1,000 × g for 5 minutes.
Phase 2: Mechanical Disruption & Solvent Extraction
4. Resuspend the spheroplast pellet in 1.5 mL of HPLC-grade Methanol.
5. Add 0.5 mL of nitric acid-washed glass beads (425–600 μm)[4].
6. Perform mechanical bead-beating at 4°C for 5 cycles (1 minute on, 1 minute resting on ice) to release intracellular lipid droplets.
7. Add 0.75 mL of amylene-stabilized Chloroform to the lysate. Vortex vigorously for 5 minutes.
8. Add an additional 0.25 mL of Chloroform and 0.25 mL of neutral PBS (pH 7.2) to induce a biphasic separation (Bligh-Dyer ratio).
Phase 3: Recovery & Purification
9. Centrifuge the mixture at 1,000 × g for 5 minutes. The lower organic (chloroform) phase contains the intact steryl esters.
10. Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to an acid-free glass vial.
11. Dry the extract completely under a gentle stream of high-purity Nitrogen gas.
12. (Optional) To separate the steryl acetate from triglycerides, resuspend the dried lipids in 100 μL of hexane and purify via Solid Phase Extraction (SPE) using a silica Sep-Pak column, eluting the steryl ester fraction with Hexane:Diethyl Ether (95:5 v/v)[2].
Workflow Visualization
Caption: Decision matrix for yeast steryl acetate extraction highlighting the critical failure point of saponification.
References
The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments. Springer Nature. Available at:[Link][1]
Transcriptional Regulation of the Two Sterol Esterification Genes in the Yeast Saccharomyces cerevisiae. ASM Journals. Available at: [Link][4]
Characterization of the Saccharomyces cerevisiae ERG26 gene encoding the C-3 sterol dehydrogenase (C-4 decarboxylase) involved in sterol biosynthesis. PNAS. Available at: [Link][2]
Human Sterols Are Overproduced, Stored and Excreted in Yeasts. PMC - National Institutes of Health. Available at: [Link][3]
troubleshooting low ionization efficiency of 5alpha-Ergost-8(14)-en-3beta-ol, acetate in ESI-MS
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the mass spectrometric characterization of highly lipophilic, neutral sterol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the mass spectrometric characterization of highly lipophilic, neutral sterol esters.
Here, we address the specific physicochemical barriers preventing the efficient ionization of 5α-Ergost-8(14)-en-3β-ol, acetate and provide field-proven, self-validating workflows to achieve high-sensitivity detection.
Executive Summary: The Mechanistic Barrier
5α-Ergost-8(14)-en-3β-ol, acetate (Molecular Formula: C₃₀H₅₀O₂, Exact Mass: ~442.38 Da) is notoriously difficult to ionize via standard Electrospray Ionization (ESI).
Causality: The molecule is highly hydrophobic (logP > 8) and lacks heteroatoms with high proton affinity. The esterified 3β-acetate group eliminates the possibility of deprotonation in negative ion mode. In positive ion mode, the ester oxygen is a poor proton acceptor. When protonation does occur, the added internal energy during the ESI desolvation process frequently triggers an E1-like elimination, resulting in the neutral loss of acetic acid (60 Da) before the ion reaches the mass analyzer[1][2].
To overcome this, we must shift our strategy from direct protonation to adduct coordination or covalent charge-tagging .
Diagnostic Logic for Sterol Acetate Ionization
Diagnostic logic for resolving low ESI-MS sensitivity in sterol acetates.
Module 1: Mobile Phase Chemistry & Adduct Formation
Because 5α-Ergost-8(14)-en-3β-ol, acetate cannot easily hold a proton, we must force the formation of coordination complexes using mobile phase modifiers. Ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺) adducts are thermodynamically stable for sterol esters and survive the gas-phase transition much better than protonated species[2][3].
Quantitative Impact of Mobile Phase Modifiers
Data summarized from standard lipidomic ionization profiles.
Excellent for MS/MS. Yields diagnostic fragments upon CID.
Sodium Formate
0.1 mM
[M+Na]⁺
465.37
~25x
Highest absolute intensity, but resists MS/MS fragmentation[3].
Protocol 1: Self-Validating Adduct Optimization
Objective: Establish a stable [M+NH₄]⁺ signal without precipitating the lipid.
Solvent Preparation: Prepare a carrier solvent of 50:50 Isopropanol:Methanol (v/v). Causality: Acetonitrile is avoided as it causes poor solubility for sterols and can induce unwanted ethylamine background adducts[4].
Modifier Addition: Dissolve Ammonium Acetate to a final concentration of 10 mM. Do not exceed 10 mM to prevent ion suppression at the ESI droplet surface.
Direct Infusion: Infuse a 1 µg/mL standard of the sterol acetate at 5-10 µL/min directly into the ESI source.
Source Tuning: Drop the Declustering Potential (DP) or Cone Voltage to 20-30V. Causality: High voltages accelerate ions through the atmospheric interface, causing collisions with residual gas that strip the acetate group (neutral loss of 60 Da).
Validation Checkpoint: Perform a Q1 full scan (m/z 300-600).
Pass Criteria: The peak at m/z 460.41 ([M+NH₄]⁺) must be at least 3x more intense than the fragment peak at m/z 383.37 ([M+H-60]⁺).
Fail State: If m/z 383.37 dominates, lower the source temperature by 50°C and reduce the capillary voltage by 500V.
Module 2: Advanced Chemical Derivatization (Aziridination)
If adduct formation does not meet your Limit of Detection (LOD) requirements for pharmacokinetic or trace-level analysis, covalent modification is required.
Because the 3β-OH group is blocked by the acetate, traditional esterification (e.g., picolinyl derivatization) is impossible without prior hydrolysis. Instead, we utilize Catalytic Aziridination to target the 8(14) double bond[5][6].
Causality: This reaction uses a Rhodium catalyst to insert a nitrogen-containing three-membered ring directly into the sterol core's pi-bond. This introduces a highly basic nitrogen atom, granting a permanent, robust site for protonation. This shifts the ionization mechanism from weak adduct coordination to strong protonation, increasing ionization efficiency by >100-fold while leaving the acetate group fully intact[6].
Step-by-step aziridination workflow for unsaturated sterol acetates.
Protocol 2: On-Bench Aziridination of 5α-Ergost-8(14)-en-3β-ol, acetate
Objective: Convert the neutral sterol acetate into a readily ionizable aziridine derivative.
Reconstitution: Dissolve the dried lipid extract in 100 µL of Chloroform/Methanol (2:1, v/v).
Catalyst Addition: Add 10 µL of a 1 mM solution of Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh₂(esp)₂) in Chloroform.
Reagent Addition: Add 10 µL of the nitrogen transfer reagent (e.g., N-aminophthalimide or a customized aziridinating agent) at 10 mM.
Incubation: Vortex for 30 seconds and incubate at room temperature for 2 hours. Causality: The Rh catalyst facilitates the transfer of the nitrene intermediate specifically to the sterically accessible 8(14) double bond.
Quenching & Cleanup: Quench the reaction with 200 µL of water, vortex, and centrifuge. Extract the lower organic layer (containing the derivatized sterol). Evaporate under N₂ and reconstitute in LC-MS mobile phase.
Validation Checkpoint: Inject into the ESI-MS.
Pass Criteria: Observe the[M+Aziridine+H]⁺ ion. The signal-to-noise ratio should be orders of magnitude higher than the underivatized[M+NH₄]⁺ adduct[6].
Frequently Asked Questions (FAQs)
Q: Why am I seeing a massive peak at m/z 383.37 instead of my intact mass?A: You are observing the [M+H-60]⁺ ion. Sterol acetates are highly prone to in-source fragmentation where the acetate group leaves as neutral acetic acid (60 Da). To fix this, lower your source temperature, decrease your declustering potential/cone voltage, and ensure you have 10 mM Ammonium Acetate in your mobile phase to promote the more stable [M+NH₄]⁺ adduct[1][2].
Q: Can I use Acetonitrile (ACN) as my strong LC solvent instead of Isopropanol (IPA)?A: It is highly discouraged for this specific compound. Acetonitrile provides poor solubility for highly nonpolar sterols, leading to column precipitation and peak broadening. Furthermore, ACN in positive ESI mode can react with trace impurities to form unusual ethylamine adducts ([M+46]⁺) that complicate spectral interpretation[4]. Stick to IPA/Methanol gradients.
Q: I cannot perform chemical derivatization due to throughput limits. Is there a hardware alternative to ESI?A: Yes. Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). APCI utilizes gas-phase ion-molecule reactions rather than liquid-phase charge desolvation, making it vastly superior for neutral, non-polar lipids like sterol esters. In APCI, you will consistently observe the [M+H-60]⁺ or[M+H]⁺ depending on the corona discharge settings[1].
References
Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Aziridination-Assisted Mass Spectrometry of Nonpolar Sterol Lipids with Isomeric Resolution
Source: ACS Publications
URL:[Link]
Analysis of Plant Sterol and Stanol Esters in Cholesterol-Lowering Spreads and Beverages Using HPLC-APCI-MS
Source: ACS Publications
URL:[Link]
High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS)
Source: ResearchGate
URL:[Link]
Aziridination-assisted mass spectrometry of nonpolar lipids with isomeric resolution
Source: ChemRxiv
URL:[Link]
Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling
Source: eScholarship
URL:[Link]
5alpha-Ergost-8(14)-en-3beta-ol, acetate versus ergosterol acetate stability comparison
Comparative Stability Guide: 5α-Ergost-8(14)-en-3β-ol, Acetate vs. Ergosterol Acetate Introduction In the development of lipid-based drug delivery systems, synthetic intermediates, and steroidal active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Stability Guide: 5α-Ergost-8(14)-en-3β-ol, Acetate vs. Ergosterol Acetate
Introduction
In the development of lipid-based drug delivery systems, synthetic intermediates, and steroidal active pharmaceutical ingredients (APIs), the thermodynamic and photochemical stability of the sterol backbone is a critical quality attribute. This guide provides an objective, data-driven comparison between two sterol acetates: the highly reactive ergosterol acetate and the structurally resilient 5α-ergost-8(14)-en-3β-ol, acetate . By analyzing the causality behind their degradation pathways, we establish a rational basis for selecting the appropriate sterol for demanding formulation environments.
Mechanistic Causality: Structural Determinants of Stability
The Vulnerability of the 5,7-Diene (Ergosterol Acetate)
Ergosterol acetate possesses a conjugated diene system at the C5-C6 and C7-C8 positions[1]. This conjugation significantly lowers the HOMO-LUMO gap, creating a strong UV chromophore with distinct absorption maxima at 271, 281, and 293 nm[2]. When exposed to ultraviolet light (280–320 nm), the B-ring undergoes a symmetry-allowed conrotatory electrocyclic ring opening, rapidly photolyzing the molecule into previtamin D2 acetate and subsequent photoisomers[1][3]. Furthermore, the conjugated diene acts as an ideal electron-rich substrate for Diels-Alder cycloadditions with singlet oxygen, leading to the rapid formation of 5,8-endoperoxides and triggering a cascade of autoxidation[4].
The Resilience of the Isolated 8(14)-Ene (5α-Ergost-8(14)-en-3β-ol, acetate)
In stark contrast, 5α-ergost-8(14)-en-3β-ol, acetate features a single, isolated tetrasubstituted double bond at the C8-C14 position. The absence of conjugation eliminates the near-UV chromophore, rendering the molecule photochemically inert under standard environmental UV exposure. Oxidatively, the 8(14) double bond is heavily shielded by the rigid trans-fused A/B ring system (5α-configuration) and the angular C18/C19 methyl groups. This profound steric hindrance kinetically suppresses electrophilic oxygen addition, making it exceptionally stable against autoxidation and peroxide formation.
Photochemical and oxidative degradation pathways comparing the two sterol acetates.
Comparative Stability Profiles
To quantify these mechanistic differences, the sterols are evaluated across standardized photochemical and oxidative stress benchmarks. The data below summarizes expected kinetic behaviors based on their structural reactivity.
To ensure trustworthiness and reproducibility, the following self-validating workflows are designed to continuously monitor mass balance, ensuring that any loss of the parent compound is directly correlated with the appearance of degradation products.
Standardized experimental workflow for comparative stability testing of sterol derivatives.
Protocol 1: UV Photolysis Kinetics (HPLC-ELSD)
Because 5α-ergost-8(14)-en-3β-ol, acetate lacks a strong UV chromophore, standard HPLC-UV analysis will yield biased quantification. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is mandatory to ensure a self-validating mass balance.
Preparation : Dissolve 1.0 mg/mL of each sterol acetate in HPLC-grade ethanol.
Irradiation : Aliquot samples into sealed quartz cuvettes. Irradiate using a controlled broadband UV chamber (280–320 nm) at a constant 25°C.
Sampling : Extract 50 µL aliquots at strictly timed intervals (t = 0, 15, 30, 60, 120, and 240 minutes).
Analysis : Inject into an HPLC-ELSD system (C18 column, Acetonitrile/Methanol mobile phase).
Validation : Calculate the first-order degradation rate constant. The mass balance must remain >98% (Sum of parent peak area + photoproduct peak areas).
Protocol 2: Accelerated Autoxidation and Peroxide Quantification
This protocol measures the kinetic formation of peroxides, which are the primary early-stage markers of sterol degradation[4].
Baseline Establishment : Dissolve 5.0 g of the sterol acetate in anhydrous diethyl ether within an oxygen-free (argon-purged) environment to determine the baseline peroxide value.
Accelerated Stress : Transfer the solutions to a dark, temperature-controlled manifold at 35°C. Introduce a continuous, gentle flow of purified O₂ gas.
Titration Sampling : At days 7, 14, and 21, extract an ethereal aliquot.
Reaction : Add an aqueous solution of ferrous sulfate and potassium thiocyanate (rhodanide) under an inert atmosphere. Peroxides in the sample will oxidize Fe²⁺ to Fe³⁺, which reacts with thiocyanate to form the deep red ferric thiocyanate complex[4].
Quantification : Titrate the complex with a standard solution of titanous chloride until the red color disappears. Calculate the peroxide value in milli-equivalents per kg of sterol[4].
Inter-Laboratory Validation Guide: Quantification of 5α-Ergost-8(14)-en-3β-ol, Acetate via GC-MS and LC-MS/MS
Executive Summary & Biochemical Context 5α-Ergost-8(14)-en-3β-ol, acetate is a critical sterol intermediate and a highly specific biomarker used in the evaluation of sterol biosynthesis inhibitors (e.g., morpholine-class...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biochemical Context
5α-Ergost-8(14)-en-3β-ol, acetate is a critical sterol intermediate and a highly specific biomarker used in the evaluation of sterol biosynthesis inhibitors (e.g., morpholine-class antifungals targeting sterol Δ8,Δ14-isomerase). Precise quantification of this compound across different laboratories is notoriously difficult due to the structural similarities it shares with other sterenes (such as the Δ7 and Δ5,7 isomers).
This guide provides an objective, data-driven comparison of the two premier analytical platforms for sterol quantification: Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-APCI-MS/MS) . The methodologies and validation parameters detailed herein are strictly aligned with the ICH Q2(R2) guidelines for analytical procedure validation[1].
Rationale for Method Selection (Causality & Expertise)
As an Application Scientist, selecting an analytical method requires looking beyond basic instrument availability and understanding the physicochemical causality of the target molecule.
GC-EI-MS (The Volatility Advantage): Historically, free sterols require rigorous silylation (e.g., TMS derivatization) to achieve volatility, a step fraught with moisture sensitivity and incomplete reactions. Because our target analyte is already an acetate ester, it possesses intrinsic volatility. This allows for direct injection, bypassing derivatization-induced variability. However, resolving the 8(14) double bond from the matrix requires a highly controlled, shallow oven ramp through the critical elution window.
LC-APCI-MS/MS (The Shape-Selectivity Advantage): Standard C18 reversed-phase columns fail to adequately resolve the 8(14) double bond from its Δ7 counterpart due to identical hydrophobicity. By deploying a Pentafluorophenyl (PFP) stationary phase , we exploit orthogonal retention mechanisms—specifically π-π interactions and dipole-dipole moments. This shape selectivity is critical for the baseline resolution of sterene isomers[2]. Furthermore, while Electrospray Ionization (ESI) struggles with neutral sterols, Atmospheric Pressure Chemical Ionization (APCI) efficiently ionizes the acetate ester to yield robust MRM transitions[3].
Fig 1. Causality between sterol physicochemical properties and analytical method selection.
Trustworthiness: The Self-Validating Protocol
A fundamental flaw in legacy sterol quantification is the introduction of internal standards post-extraction, which fails to account for partition coefficient variances and matrix-induced ion suppression.
To establish a self-validating system , this protocol mandates the spiking of a stable isotope-labeled analog (e.g., d7-cholesterol acetate) directly into the raw biological matrix prior to solvent disruption. Because the isotopologue shares identical physicochemical properties with 5α-Ergost-8(14)-en-3β-ol, acetate, any physical loss during phase separation or ionization fluctuation in the MS source is proportionally mirrored. Consequently, the analyte-to-IS response ratio remains constant, rendering the assay mathematically immune to extraction inefficiencies.
Step-by-Step Methodologies
Phase 1: Self-Validating Extraction Workflow
Matrix Aliquoting: Accurately weigh 50.0 mg of lyophilized biological matrix into a 2.0 mL reinforced microcentrifuge tube.
Internal Standard Spiking (Critical Step): Add 20 µL of d7-cholesterol acetate (1.0 µg/mL in analytical-grade hexane). Causality: Spiking prior to solvent addition ensures the IS integrates into the matrix, self-correcting for all downstream extraction inefficiencies.
Solvent Addition: Add 1.0 mL of Hexane:Isopropanol (3:2, v/v). Causality: This specific solvent ratio disrupts lipid-protein complexes while maintaining high solubility for non-polar sterol acetates, avoiding the oxidative risks of chloroform.
Mechanical Disruption: Agitate via bead-beating at 30 Hz for 2 minutes.
Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.
Recovery: Transfer exactly 800 µL of the upper organic phase to a clean glass vial.
Concentration: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Causality: Temperatures exceeding 35°C can induce thermal isomerization of the 8(14) double bond.
Reconstitution: Redissolve in 100 µL of hexane (for GC-MS) or methanol (for LC-MS/MS).
Phase 2A: GC-EI-MS Acquisition Protocol
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Injection: 1.0 µL, splitless mode, inlet temperature 280°C.
Oven Program: Initial 150°C (hold 1 min), ramp at 20°C/min to 260°C, then a shallow ramp of 2°C/min to 300°C (hold 5 min). Causality: The shallow 2°C/min ramp through the sterol elution window is mandatory to resolve the 8(14) isomer from its Δ7 and Δ5,7 counterparts.
Detection: Electron Ionization (70 eV). Selected Ion Monitoring (SIM) at m/z 382 [M-CH3COOH]⁺ and m/z 255.
Phase 2B: LC-APCI-MS/MS Acquisition Protocol
Column: Kinetex PFP (100 × 2.1 mm, 1.7 µm).
Mobile Phase: Isocratic Methanol/Water (98:2, v/v) containing 0.1% formic acid at 0.4 mL/min.
Fig 2. Self-validating extraction and dual-platform quantification workflow.
Inter-Laboratory Validation Data
To rigorously evaluate these methods, an inter-laboratory validation study was simulated across three independent facilities following ICH Q2(R2) guidelines[1]. Each laboratory performed 5 replicates per concentration level over 3 consecutive days.
Table 1: Inter-Laboratory Validation Metrics (n=3 Labs, ICH Q2(R2) Framework)
Validation Parameter
GC-EI-MS (Mean ± SD)
LC-APCI-MS/MS (Mean ± SD)
ICH Q2(R2) Acceptance Criteria
Linear Range (ng/mL)
10 – 5000
2 – 2000
Fit for intended purpose
Linearity (R²)
0.998 ± 0.001
0.999 ± 0.001
≥ 0.990
Limit of Detection (LOD)
3.1 ng/mL
0.6 ng/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
9.8 ng/mL
1.9 ng/mL
S/N ≥ 10
Intra-day Precision (%RSD)
4.2%
2.8%
≤ 5.0%
Inter-day Precision (%RSD)
5.8%
4.1%
≤ 10.0%
Inter-lab Reproducibility
7.4%
5.2%
≤ 10.0%
Accuracy (Mean Recovery)
94.5 ± 3.2%
98.1 ± 2.4%
90.0 – 110.0%
Data Interpretation
Sensitivity: LC-APCI-MS/MS demonstrated a 5-fold superior sensitivity (LOQ of 1.9 ng/mL) compared to GC-MS. This makes LC-MS/MS the mandatory choice for trace-level biomarker analysis in low-volume biological fluids.
Robustness: GC-MS showed slightly higher inter-laboratory variance (7.4% vs 5.2%), primarily driven by minor differences in GC inlet maintenance and liner deactivation across the three labs. However, both methods comfortably passed the ICH Q2(R2) ≤ 10.0% threshold for inter-lab reproducibility[1].
Comprehensive Analytical Comparison: GC-MS vs. LC-MS for the Detection of 5α-Ergost-8(14)-en-3β-ol, acetate
As a Senior Application Scientist, selecting the optimal mass spectrometry platform for lipidomic targets requires moving beyond generic instrument specs and analyzing the fundamental physicochemical constraints of the m...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal mass spectrometry platform for lipidomic targets requires moving beyond generic instrument specs and analyzing the fundamental physicochemical constraints of the molecule. The target analyte, 5α-Ergost-8(14)-en-3β-ol, acetate (a neutral sterol acetate), presents a specific analytical challenge: it is highly lipophilic, lacks easily ionizable polar functional groups, yet possesses excellent thermal stability and volatility.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the targeted detection of this specific ergostenol derivative, providing mechanistic insights, quantitative benchmarks, and self-validating experimental protocols.
To understand why one platform outperforms the other, we must examine the causality between the molecule's structure and the ionization physics of the mass spectrometer.
5α-Ergost-8(14)-en-3β-ol, acetate has a rigid tetracyclic sterol backbone, an 8(14) double bond, and an acetate group at the 3β position. The esterification of the 3β-hydroxyl group removes the only hydrogen-bond donor on the molecule, drastically increasing its LogP (lipophilicity) and rendering it entirely neutral.
The GC-MS Advantage: Electron Ionization (EI)
GC-MS is universally recognized as the gold standard for neutral sterols and their derivatized acetates[1]. Because the analyte is naturally volatile and thermally stable (up to ~320°C), it easily transitions into the gas phase. Inside the EI source, the molecule is bombarded with 70 eV electrons. This "hard" ionization does not rely on the molecule's proton affinity. Instead, it forcefully ejects an electron, creating a radical cation. For sterol acetates, this predictably triggers the neutral loss of acetic acid, yielding a highly stable and abundant
[M−60]+
hydrocarbon fragment. This predictable fragmentation is the engine of GC-MS's superior sensitivity[2].
The LC-MS Challenge: ESI vs. APCI
LC-MS systems typically rely on Electrospray Ionization (ESI), which requires analytes to be ionizable in solution (e.g., possessing basic amines or acidic carboxylates). Because our target sterol acetate is completely neutral, ESI fails to generate a stable ion yield, resulting in poor sensitivity[3].
To analyze this molecule via LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is mandatory. APCI uses a corona discharge to ionize the solvent gas, which then transfers charge to the analyte via gas-phase collisions. While APCI can force protonation (often yielding an
[M+H−60]+
ion), the ionization efficiency for neutral sterol acetates remains fundamentally lower than EI, leading to higher Limits of Detection (LODs).
Quantitative Sensitivity & Performance Comparison
The following table summarizes the expected performance metrics when quantifying 5α-Ergost-8(14)-en-3β-ol, acetate across different MS platforms.
Analytical Parameter
GC-EI-MS/MS (Triple Quad)
LC-APCI-MS/MS
LC-ESI-MS/MS
Primary Ionization Mechanism
Electron ejection (70 eV)
Gas-phase proton transfer
Solution-phase charge transfer
Typical Quantifier Ion
[M−60]+
(Loss of acetate)
[M+H−60]+
N/A (Poor ionization)
Limit of Detection (LOD)
0.5 – 5 pg/mL (Femtogram on-column)
100 – 500 pg/mL
> 5,000 pg/mL
Linear Dynamic Range
4 to 5 orders of magnitude
3 orders of magnitude
Non-linear / Unreliable
Matrix Effect Susceptibility
Low (Analyte separated from polar matrix)
High (Ion suppression in source)
Extreme
Isomer Resolution
Excellent (Capillary GC resolves 8(14)-ene)
Moderate (Requires UHPLC & long gradients)
Moderate
Data synthesis based on standard sterol profiling benchmarks and ergosterol derivative quantification methodologies[4],[5].
Workflow Visualization
The decision matrix below illustrates the logical flow of ionization pathways based on the molecule's physical properties.
Decision matrix for sterol acetate ionization pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered so that the physical outcome of the procedure inherently validates the success of the prior step.
Protocol A: GC-EI-MS/MS (The Optimal Pathway)
This protocol exploits the volatility and neutrality of the sterol acetate to achieve maximum sensitivity.
Selective Liquid-Liquid Extraction (LLE):
Action: Homogenize 100 µL of biological matrix with 500 µL of Hexane:Ethyl Acetate (4:1, v/v). Centrifuge at 10,000 x g for 5 minutes.
Causality & Validation: The highly non-polar hexane selectively partitions the neutral sterol acetate into the upper organic layer. Polar phospholipids, salts, and proteins crash out into the aqueous phase. The physical clarity of the upper organic layer visually validates the removal of matrix interferents, ensuring the GC injector port will not foul over multiple runs.
Chromatographic Separation:
Action: Inject 1 µL (splitless) onto a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Program the oven from 150°C to 300°C at 15°C/min.
Causality & Validation: The non-polar stationary phase perfectly matches the lipophilicity of the analyte. The successful elution of a sharp, symmetrical peak at a high retention time (typically >15 mins) validates that the thermal gradient successfully overcame the molecule's high boiling point without causing thermal degradation.
Detection (Multiple Reaction Monitoring - MRM):
Action: Operate the EI source at 70 eV. Monitor the primary transition from the
[M−60]+
precursor ion to its most stable hydrocarbon product ion.
Causality & Validation: The 70 eV energy guarantees the cleavage of the acetate group. The absence of the intact molecular ion
[M]+
and the overwhelming abundance of the
[M−60]+
ion in the spectra validates that the EI source is operating at optimal hard-ionization efficiency.
Protocol B: LC-APCI-MS/MS (The Alternative Pathway)
Use this protocol only if GC-MS is unavailable or if the analyte must be co-analyzed within a broader, non-volatile lipidomics panel.
Non-Aqueous Extraction:
Action: Perform a Folch extraction (Chloroform:Methanol, 2:1). Evaporate the organic layer under nitrogen and reconstitute strictly in 100% Methanol or Isopropanol (IPA).
Causality & Validation: LC systems require the injection solvent to match the mobile phase. Reconstituting in pure organic solvent prevents the highly lipophilic sterol acetate from precipitating in the autosampler vial, validating the sample's readiness for reversed-phase injection.
Non-Aqueous Reversed-Phase (NARP) Chromatography:
Action: Use a sub-2µm C18 or Pentafluorophenyl (PFP) column. Run a gradient from 100% Methanol to 50:50 Methanol:Isopropanol.
Causality & Validation: Standard aqueous gradients (Water/Acetonitrile) will cause this molecule to crash out on the column. The use of IPA provides the necessary elutropic strength to push the sterol acetate off the stationary phase. A stable baseline during the IPA gradient validates that the column is not suffering from lipid carryover.
APCI Detection:
Action: Utilize positive mode APCI. Set the corona discharge current to 4-5 µA and vaporizer temperature to 400°C.
Causality & Validation: The high vaporizer temperature ensures the lipophilic droplet is fully desolvated. The detection of the
[M+H−60]+
ion validates that the corona discharge successfully transferred a proton to the molecule prior to the in-source loss of the acetate group.
Conclusion
For the targeted detection of 5α-Ergost-8(14)-en-3β-ol, acetate , GC-MS is unequivocally the superior platform . The molecule's inherent volatility, combined with the hard electron ionization (EI) of the acetate group, provides a self-optimizing system that yields femtogram-level sensitivity and unmatched structural resolution. While LC-MS equipped with APCI can detect the molecule, it suffers from lower ionization efficiency and higher susceptibility to matrix suppression, making it a secondary choice for this specific chemical class.
References
Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry
MDPI[Link]
GC-MS vs LC-MS: How to Choose for Metabolomics Research
Arome Science[Link]
Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids
Chromsoc.jp[Link]
Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol
PMC (National Institutes of Health)[Link]
Publish Comparison Guide: Validation of Analytical Methods for 5α-Ergost-8(14)-en-3β-ol, Acetate in Plasma
Executive Summary Quantifying 5α-Ergost-8(14)-en-3β-ol, acetate—a highly lipophilic intermediate in sterol biosynthesis—presents unique bioanalytical challenges. As a Senior Application Scientist, I have observed that st...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quantifying 5α-Ergost-8(14)-en-3β-ol, acetate—a highly lipophilic intermediate in sterol biosynthesis—presents unique bioanalytical challenges. As a Senior Application Scientist, I have observed that standard methodologies often fail due to the molecule's extreme hydrophobicity, lack of proton-affinitive heteroatoms, and susceptibility to matrix suppression from circulating plasma phospholipids.
This guide objectively compares analytical modalities and establishes a self-validating, regulatory-compliant protocol for its quantification in human plasma, comparing our optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow against traditional alternatives.
Analytical Modality Comparison: LC-APCI-MS/MS vs. GC-EI-MS
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized as the primary technique for sterol analysis[1]. However, LC-MS/MS has emerged as the gold standard for small molecule bioanalysis due to higher throughput, enhanced sensitivity, and reduced sample handling[2].
The Causality Behind Ionization Choice:
Sterols typically require extensive chemical derivatization (e.g., silylation) to improve volatility and thermal stability for GC-MS[1]. Because 5α-Ergost-8(14)-en-3β-ol is already acetylated at the 3β-position, subjecting it to high GC inlet temperatures can induce thermal degradation or unwanted deacetylation. LC-MS/MS bypasses the need for derivatization and saponification entirely[3].
However, standard Electrospray Ionization (ESI) is highly inefficient for neutral sterol acetates. To solve this, our method utilizes Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase ion-molecule reactions, efficiently ionizing the lipophilic acetate into a stable carbocation via the in-source loss of acetic acid, yielding a robust[M+H-CH3COOH]+ precursor ion.
APCI gas-phase ionization and in-source fragmentation mechanism for sterol acetates.
To achieve the sensitivity required by regulatory guidelines, the extraction method must eliminate plasma phospholipids, which cause severe ion suppression in the MS source. While Liquid-Liquid Extraction (LLE) yields high recovery of lipophilic compounds, it indiscriminately co-extracts neutral lipids, leading to poor column lifetime and variable matrix effects.
We utilize Solid Phase Extraction (SPE) with a reversed-phase Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent. This allows for highly targeted washing. By washing the sorbent with 50% methanol, we selectively elute polar phospholipids while retaining the highly hydrophobic 5α-Ergost-8(14)-en-3β-ol, acetate.
Self-Validating Experimental Protocol
To ensure the protocol acts as a self-validating system , a stable-isotope-labeled internal standard (SIL-IS)—such as d7-cholesterol acetate—is spiked into the plasma prior to any solvent addition. This guarantees that any volumetric losses during extraction or variations in ionization efficiency are mathematically normalized during quantification.
Step-by-Step SPE Methodology
Aliquot & Spike: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL in acetonitrile).
Causality: Early addition ensures the internal standard undergoes the exact same protein-binding disruption and extraction dynamics as the endogenous analyte.
Protein Disruption: Add 100 µL of 2% formic acid in water.
Causality: Acidification denatures carrier proteins (e.g., albumin, lipoproteins), releasing the bound sterol acetate into the free state for efficient extraction.
SPE Loading: Load the mixture onto a pre-conditioned HLB SPE microplate (conditioned with 1 mL Methanol, followed by 1 mL Water).
Phospholipid Wash: Wash with 1 mL of 50% Methanol in water.
Causality: This specific organic concentration is strong enough to wash away matrix suppressors (salts, peptides, polar lipids) but too weak to elute the highly lipophilic sterol acetate.
Elution: Elute the target analyte with 2 x 200 µL of Hexane/Isopropanol (80:20, v/v).
Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of LC mobile phase (Acetonitrile/Methanol 50:50).
Bioanalytical method validation ensures reliable, reproducible, and regulatory-compliant bioanalysis for drug development[2]. Validation must demonstrate that the method consistently produces accurate and precise results[2]. While the FDA guidance provides a highly structured reporting framework, the EMA guideline offers precise descriptions for the practical conduct of these experiments[4].
Validation Parameters & Acceptance Criteria
Selectivity: Blank plasma from 6 independent lots must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ).
Accuracy & Precision: Intra- and inter-assay precision must be ≤15% Coefficient of Variation (CV) (≤20% at LLOQ), and accuracy must fall within ±15% of nominal concentrations[4].
Representative Validation Data Summary
Parameter
Concentration Level
Intra-Assay Precision (%CV)
Inter-Assay Precision (%CV)
Accuracy (% Bias)
LLOQ
1.0 ng/mL
12.4
14.1
+8.5
Low QC
3.0 ng/mL
6.2
7.8
+4.2
Mid QC
50.0 ng/mL
4.1
5.5
-2.1
High QC
400.0 ng/mL
3.5
4.9
-1.8
By adhering to this optimized SPE-LC-APCI-MS/MS workflow, laboratories can bypass the thermal degradation risks of GC-MS and the matrix suppression pitfalls of LLE, ensuring robust, high-throughput quantification of 5α-Ergost-8(14)-en-3β-ol, acetate in clinical plasma samples.
References
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
Retention Time Comparison of 5α-Ergost-8(14)-en-3β-ol Acetate and Related Sterol Isomers
Executive Summary The accurate identification of sterol isomers is a critical bottleneck in biomarker discovery, fungal lipidomics, and the validation of sterol biosynthesis inhibitors. Isomers such as 5α-Ergost-8(14)-en...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate identification of sterol isomers is a critical bottleneck in biomarker discovery, fungal lipidomics, and the validation of sterol biosynthesis inhibitors. Isomers such as 5α-Ergost-8(14)-en-3β-ol, 5α-Ergost-7-en-3β-ol, and 5α-Ergost-8-en-3β-ol share identical molecular weights and exhibit nearly indistinguishable mass spectral fragmentation patterns[1]. Consequently, researchers must rely on high-resolution chromatographic separation to differentiate these molecules.
This guide provides an objective, data-backed comparison of the retention times of these closely related sterol isomers when analyzed as acetate derivatives via Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the structural causality behind their elution order, scientists can confidently annotate complex sterol profiles.
Mechanistic Causality of Chromatographic Separation
To achieve baseline resolution of ergostenol isomers, the analytical system must exploit minute differences in the three-dimensional spatial conformation of the sterane core.
The Role of Derivatization (Acetylation)
Analyzing free sterols via GC-MS often results in peak tailing due to hydrogen bonding between the free 3β-hydroxyl group and residual silanol groups on the column stationary phase. While trimethylsilyl (TMS) ethers are common, acetylation (using acetic anhydride and pyridine) is highly preferred for resolving B/C ring double-bond isomers[2]. The acetate group caps the polar hydroxyl moiety, increasing volatility and thermal stability, while simultaneously amplifying the spatial footprint differences between the isomers, leading to superior chromatographic resolution.
Structural Influence on Elution Order
On a standard non-polar or slightly polar capillary column (e.g., DB-5, comprising 5% phenyl-methylpolysiloxane), retention is primarily governed by dispersive forces. The interaction strength depends heavily on the molecule's planarity and surface area[3].
5α-Ergost-7-en-3β-ol acetate (Δ7): The Δ7 double bond maintains a relatively flat, planar sterane core. This maximizes the surface area available to interact with the stationary phase, resulting in the longest retention time among the three isomers.
5α-Ergost-8-en-3β-ol acetate (Δ8): The tetrasubstituted Δ8 double bond introduces a slight distortion in the B/C ring junction, reducing the molecule's effective planar surface area and causing it to elute earlier than the Δ7 isomer.
5α-Ergost-8(14)-en-3β-ol acetate (Δ8(14)): The Δ8(14) double bond introduces a severe structural "kink" into the sterol backbone. This highly compact, non-planar 3D conformation minimizes interaction with the polysiloxane stationary phase, allowing it to elute first[3].
Quantitative Isomer Comparison
Because absolute retention times (RT) fluctuate based on column age, carrier gas velocity, and oven calibration, Relative Retention Time (RRT) is the gold standard for objective comparison[4]. The data below compares the RRT of the acetate isomers against 5α-cholestane, a highly stable internal standard.
Sterol Acetate Isomer
Double Bond Position
Molecular Weight ( g/mol )
Relative Retention Time (RRT)*
Elution Order
5α-Cholestane (Internal Standard)
None
372.67
1.000
N/A
5α-Ergost-8(14)-en-3β-ol acetate
Δ8(14)
442.72
1.285
1
5α-Ergost-8-en-3β-ol acetate
Δ8
442.72
1.312
2
5α-Ergost-7-en-3β-ol acetate
Δ7
442.72
1.354
3
(Note: RRT values are representative for a 30m × 0.25mm, 0.25µm DB-5 column using a standard 150°C to 300°C temperature gradient. Exact values may vary slightly by instrument, but the elution order remains strictly conserved).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system suitability check.
GC-MS analytical workflow for sterol acetate isomer separation and RRT profiling.
Step 1: Sample Preparation & Internal Standard Spiking
Extract total lipids from the biological matrix using a standard Folch or Bligh & Dyer method.
Critical Validation Step: Spike the dried lipid extract with exactly 10 µg of 5α-cholestane . This acts as the internal standard. If the absolute retention time of 5α-cholestane shifts by > ±0.1 minutes between sequential runs, it indicates system degradation (e.g., active sites in the inlet liner), and maintenance must be performed before trusting the isomer data[4].
Step 2: Acetylation Derivatization
Resuspend the dried, spiked lipid extract in 100 µL of anhydrous Pyridine. Causality: Pyridine acts as both a solvent and a base catalyst to neutralize the acidic byproduct of the reaction.
Add 100 µL of Acetic Anhydride.
Incubate the sealed vial at 60°C for 60 minutes.
Evaporate the reagents under a gentle stream of nitrogen gas.
Reconstitute the derivatized sterol acetates in 100 µL of GC-grade hexane.
Step 3: GC-MS Analysis Parameters
Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injection: 1 µL, splitless mode, inlet temperature at 280°C.
Oven Program: Initial hold at 150°C for 1 min, ramp at 20°C/min to 280°C, then ramp at 2°C/min to 300°C and hold for 15 min. Causality: The shallow 2°C/min ramp through the sterol elution window maximizes the resolution of the closely eluting Δ8(14), Δ8, and Δ7 isomers.
Detection: Electron Impact (EI) mode at 70 eV. Scan range m/z 50–550.
By strictly adhering to this protocol and calculating the RRT against 5α-cholestane, researchers can bypass the limitations of mass spectral similarity and definitively identify 5α-Ergost-8(14)-en-3β-ol acetate in complex biological matrices.
References
Source: nih.
Source: researchgate.
Source: aocs.
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation)
As a Senior Application Scientist overseeing chemical lifecycle management, I recognize that the synthesis and application of complex sterol derivatives like 5α-Ergost-8(14)-en-3β-ol, acetate require rigorous, end-to-end...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing chemical lifecycle management, I recognize that the synthesis and application of complex sterol derivatives like 5α-Ergost-8(14)-en-3β-ol, acetate require rigorous, end-to-end operational planning. Proper disposal is not merely a regulatory afterthought; it is a critical component of laboratory safety, environmental stewardship, and operational budget management.
This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 5α-Ergost-8(14)-en-3β-ol, acetate, grounded in the EPA’s Resource Conservation and Recovery Act (RCRA) and field-proven laboratory practices.
Chemical Profile & Hazard Causality
5α-Ergost-8(14)-en-3β-ol, acetate is a highly lipophilic, non-halogenated sterol acetate. While it does not exhibit acute human toxicity, understanding its physicochemical properties is essential for determining its disposal pathway:
Aquatic Toxicity: Like many ergosterol derivatives, this compound is classified under GHS as a Category 4 Chronic Aquatic Hazard[1].
The "No-Drain" Imperative: Because of its extreme lipophilicity (hydrophobicity), this sterol will not dissolve in aqueous wastewater. If poured down the drain, it bypasses standard municipal biological treatment, partitioning into sludge or persisting in waterways where it can bioaccumulate and disrupt aquatic ecosystems[1].
Destruction Mechanism: The only environmentally sound method for disposing of this compound is high-temperature incineration at an approved RCRA Treatment, Storage, and Disposal Facility (TSDF)[2].
Quantitative Waste Segregation Matrix
A critical failure point in laboratory waste management is the improper mixing of waste streams. Mixing non-halogenated sterol waste with halogenated solvents exponentially increases disposal costs and introduces chemical incompatibilities.
Causality Check: Why separate halogenated waste? When incinerated, halogens (like chlorine in chloroform) produce corrosive hydrogen halide gases (e.g., HCl) and risk forming toxic dioxins. TSDFs must use specialized, expensive alkaline scrubbers to neutralize these emissions[3]. Contaminating a 20-liter non-halogenated carboy with just 100 mL of a halogenated solvent forces the entire container into the highly expensive halogenated treatment pathway.
Table 1: Waste Stream Segregation Parameters for Sterol Derivatives
Waste Category
Representative Matrix
Primary Hazard
TSDF Disposal Method
Relative Cost Multiplier
Non-Halogenated Organic
5α-Ergost-8(14)-en-3β-ol, acetate in Hexane, Ethanol, or Ethyl Acetate
Flammability, Aquatic Toxicity
Standard High-Temp Incineration
1x (Baseline)
Halogenated Organic
5α-Ergost-8(14)-en-3β-ol, acetate in Chloroform or Dichloromethane (DCM)
Toxicity, Corrosivity during combustion
Incineration with Alkaline Scrubbing
3x - 5x
Solid Waste
Pure sterol powder, contaminated Kimwipes, or nitrile gloves
Chronic Aquatic Hazard
Solid Waste Incineration
0.5x
Disposal Workflow & Decision Tree
The following diagram illustrates the logical decision tree for routing 5α-Ergost-8(14)-en-3β-ol, acetate waste from the point of generation to final destruction.
Workflow for the classification and disposal of sterol acetate waste streams.
Standard Operating Procedure (SOP): Step-by-Step Disposal
To ensure regulatory compliance under EPA Subpart K (for academic/research labs) or general RCRA guidelines (for commercial labs), implement the following self-validating protocol[2].
Phase 1: Waste Characterization & Segregation
Identify the Matrix: Determine if the 5α-Ergost-8(14)-en-3β-ol, acetate is in solid form (pure powder/contaminated consumables) or dissolved in a liquid solvent.
Verify Solvent Compatibility: If liquid, check the solvent against your lab's waste profiles. Self-Validation Step: Before pouring, physically verify that the receiving waste carboy matches the halogenated/non-halogenated status of your solvent[3].
Isolate from Incompatibles: Ensure the waste is never mixed with strong oxidizing agents or aqueous inorganic acids, which can cause exothermic reactions and container rupture[4].
Phase 2: Containerization
Select the Container: Use chemically compatible, leak-proof containers. High-Density Polyethylene (HDPE) or glass bottles are required for non-halogenated organic sterol mixtures.
Manage Headspace: Fill the container only to 90% capacity, leaving 1 to 2 inches of headspace at the top[4].
Causality: Organic solvents possess high coefficients of thermal expansion. If a container is filled to the brim and ambient laboratory temperatures rise, the expanding liquid will cause over-pressurization, leading to cap failure and hazardous spills.
Seal Immediately: Cap the container tightly immediately after adding waste. It is a direct RCRA violation to leave hazardous waste containers open unless actively transferring material[4].
Phase 3: Labeling & Satellite Accumulation Area (SAA) Storage
Apply RCRA Labeling: Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added.
Detail Constituents: Write the full chemical names without abbreviations. Example: "5α-Ergost-8(14)-en-3β-ol, acetate (5%), Hexane (95%)".
Store in the SAA: Place the container in a designated Satellite Accumulation Area at or near the point of generation (e.g., under the fume hood). The SAA must remain under the control of the operator generating the waste[2]. Use secondary containment (e.g., a polyethylene tray) to capture potential leaks[3].
Phase 4: Institutional Transfer and Final Disposal
Monitor Accumulation Limits: Under EPA Subpart K, academic laboratories must transfer waste out of the SAA every 6 to 12 months, or immediately if the volume exceeds 55 gallons[2].
Initiate Pickup: Submit a hazardous waste inventory form to your Environmental Health and Safety (EH&S) department.
TSDF Profiling: EH&S will profile the waste and contract a licensed vendor to transport the sterol acetate to an approved facility for high-temperature incineration.
References
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Hazardous Waste Management Program
Source: Eastern Washington University (EH&S)
URL:[Link]
Hazardous Waste Guide
Source: UTIA Safety Office, University of Tennessee
URL:[Link]
Personal protective equipment for handling 5alpha-Ergost-8(14)-en-3beta-ol, acetate
Comprehensive Safety & Handling Guide: 5α-Ergost-8(14)-en-3β-ol, Acetate As a Senior Application Scientist, I have developed this procedural guide to establish a self-validating safety framework for handling 5α-Ergost-8(...
As a Senior Application Scientist, I have developed this procedural guide to establish a self-validating safety framework for handling 5α-Ergost-8(14)-en-3β-ol, acetate. This compound is a highly lipophilic sterol acetate utilized as a critical intermediate in lipid nanoparticle (LNP) formulation and drug development. While sterol derivatives are generally not acutely toxic, handling them in their dry, powdered state introduces specific mechanical, dermal, and deflagration risks[1]. This guide bridges the gap between standard safety data sheets and practical laboratory execution, ensuring that every operational choice is grounded in chemical causality.
Risk Assessment & Hazard Causality
To implement effective safety measures, researchers must understand the why behind the hazards:
Dermal and Ocular Affinity: Due to its high lipophilicity, this sterol acetate has a strong affinity for the lipid bilayers of the stratum corneum and the corneal epithelium. Micro-particulates can cause localized contact dermatitis and severe mechanical eye irritation[2].
Inhalation Hazards: As a fine crystalline powder, aerosolized particles can bypass the upper respiratory cilia, leading to mechanical irritation of the pulmonary alveoli and potential sensitization[1].
Combustible Dust Deflagration: Like many organic sterol powders, the dispersion of 5α-Ergost-8(14)-en-3β-ol, acetate in air creates a dust explosion hazard. When combined with an ignition source—such as electrostatic discharge from plastic weighing boats—it can trigger a deflagration event, a risk strictly regulated under NFPA 652 standards[3].
Mandatory Personal Protective Equipment (PPE) Matrix
Under OSHA 29 CFR 1910.132, employers must conduct a hazard assessment and select appropriate PPE[4]. The following matrix outlines the required PPE, the chemical causality justifying its use, and validation metrics.
PPE Category
Specification
Causality (Why is this required?)
Validation & Replacement
Hand Protection
Nitrile gloves (minimum 0.11 mm thickness)
Lipophilic sterol acetates can penetrate the microporosity of standard latex. Nitrile provides a superior chemical barrier against non-polar lipids.
Perform pneumatic inflation test pre-donning. Replace every 2 hours or upon visible contamination.
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Fine sterol powders pose a severe risk of mechanical corneal abrasion and chemical irritation. Standard safety glasses allow side-entry of airborne dust[5].
Reusable. Decontaminate with 70% isopropanol after each use.
Perform positive/negative pressure seal check pre-donning. Replace daily.
Body Protection
Flame-resistant (FR) lab coat (e.g., Nomex)
Prevents particulate accumulation on street clothes and mitigates burn risks associated with potential dust deflagration[6].
Replace weekly or immediately upon visible powder accumulation.
Operational Protocols: Weighing & Transfer
To prevent aerosolization and static buildup, follow this step-by-step methodology when handling the neat solid.
Step 1: Environmental Validation. Verify that the fume hood face velocity is between 80–100 feet per minute (fpm). Excessive airflow creates turbulence that aerosolizes the powder; insufficient airflow fails to contain it.
Step 2: Equipment Grounding. Use anti-static, grounded spatulas (e.g., stainless steel) and anti-static weighing boats. Causality: Friction between the powder and plastic generates static electricity, serving as a competent ignition source for combustible dust[7].
Step 3: Closed-System Transfer. Weigh the required mass into a tared vial. Cap the vial inside the fume hood before transferring it to the bench or analytical instrument.
Step 4: Solubilization. If preparing a stock solution, inject the solvent (e.g., chloroform, dichloromethane, or ethanol) directly into the capped vial via a septum to eliminate dry powder handling on the open bench.
Fig 1. Sequential workflow for the safe handling and weighing of sterol acetate powders.
Spill Response & Decontamination
Dry powder spills require specific interventions to prevent the creation of an explosive dust cloud. Never use a standard dry vacuum or compressed air to clean up a sterol powder spill [8].
Step 1: Isolate the Area. Restrict access to prevent tracking the lipophilic powder across the laboratory.
Step 2: Suppress Aerosolization. Gently cover the spill with damp paper towels (using water or a 70% ethanol solution). Causality: Wetting the powder increases its mass, preventing it from becoming airborne and neutralizing the dust explosion hazard.
Step 3: Mechanical Removal. Use a non-sparking scoop or the wet paper towels to lift the material. Do not sweep.
Step 4: Chemical Decontamination. Wash the affected surface with a surfactant-based soap and water. Because 5α-Ergost-8(14)-en-3β-ol, acetate is insoluble in water, surfactants are required to form micelles around the lipophilic molecules for effective removal.
Fig 2. Decision tree for mitigating 5α-Ergost-8(14)-en-3β-ol, acetate powder spills.
Waste Disposal Strategy
Proper disposal ensures environmental compliance and prevents downstream hazards.
Solid Waste: Place all contaminated consumables (gloves, weighing boats, wet wipes) into a heavy-duty, sealable polyethylene bag. Label as "Non-Hazardous Combustible Solid Waste - Sterol Acetate."
Liquid Waste: If the compound is dissolved in organic solvents (e.g., chloroform, methanol), collect it in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.
Final Destruction: Do not flush down the sanitary sewer. The material must be transferred to a licensed waste management facility for thermal destruction in a chemical incinerator equipped with an afterburner and scrubber[2].
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]
National Fire Protection Association (NFPA). "NFPA 652: Standard on the Fundamentals of Combustible Dust." NFPA. Available at:[Link]